molecular formula C7H6O3 B1215338 7-Hydroxytropolone CAS No. 33739-50-3

7-Hydroxytropolone

Cat. No.: B1215338
CAS No.: 33739-50-3
M. Wt: 138.12 g/mol
InChI Key: ABNPYUDYGCGOTK-UHFFFAOYSA-N
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Description

3-Hydroxytropolone (2,7-dihydroxycyclohepta-2,4,6-trien-1-one) is a high-purity synthetic compound provided for basic research applications. In scientific studies, hydroxytropolones have been identified as a promising class of inhibitors for Ribonuclease H (RNase H) enzymes. Research indicates that alpha-hydroxytropolones can act as noncompetitive inhibitors that bind to the active site of human RNase H1, reducing the enzyme's turnover rate and modulating substrate binding . This mechanism is also under investigation for viral RNase H enzymes, such as those from HIV and Hepatitis B virus, presenting a potential avenue for novel antiviral therapeutic development . The compound's structure, characterized by an intramolecular hydrogen bond, facilitates unique physicochemical properties, including tautomerism and proton transfer reactions, which can be studied computationally and via crystallography . Beyond virology, research into related tropolones has shown antiproliferative effects against human acute myeloid leukemia cell lines, suggesting a broader scope for biological investigation . This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic procedures, therapeutic use, or any human application . Researchers should consult all relevant literature and safety data sheets prior to use.

Properties

IUPAC Name

2,3-dihydroxycyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNPYUDYGCGOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955342
Record name 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one
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Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34777-04-3, 33739-50-3
Record name 2,3-Dihydroxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34777-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxytropolone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Cycloheptatrien-1-one, 2,3-dihydroxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxycyclohepta-2,4,6-trien-1-one
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Foundational & Exploratory

7-Hydroxytropolone discovery and isolation from Pseudomonas

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Isolation of 7-Hydroxytropolone from Pseudomonas

Introduction

This compound (7-HT) is a specialized metabolite belonging to the tropolone class of natural products, characterized by a unique seven-membered aromatic ring. First identified as a non-fluorescent siderophore from Pseudomonas donghuensis, this molecule has garnered significant interest within the scientific community.[1][2][3][4] Its biological activities are multifaceted, encompassing potent iron-chelating capabilities crucial for bacterial survival in iron-limited environments, as well as broad-spectrum antimicrobial properties against various fungal and bacterial phytopathogens.[5][6][7][8] This guide provides a comprehensive technical overview of the discovery, isolation, characterization, and biosynthesis of this compound from Pseudomonas species, tailored for researchers, scientists, and professionals in drug development.

Discovery and Producing Organisms

The discovery of this compound is linked to investigations into the iron acquisition mechanisms of Pseudomonas donghuensis HYS, which was observed to secrete large quantities of iron-chelating substances.[3][4] While the fluorescent siderophore pyoverdine was identified, a non-fluorescent substance was found to be the dominant contributor to the iron-chelating activity.[1][3][4] Through detailed spectroscopic analysis, this compound was identified as this compound.[4]

Several Pseudomonas species have since been identified as producers of 7-HT, including:

  • Pseudomonas donghuensis (strains HYS, SVBP6, P482)[1][7]

  • Pseudomonas sp. PA14H7[5][9]

  • Pseudomonas qingdaonensis[5]

  • Pseudomonas wadenswilerensis[5]

  • Pseudomonas sp. Ps652[2]

Quantitative Data

The characterization and biological activity of this compound have been quantified across several studies. The following tables summarize key data points.

Table 1: Production Yields and Physicochemical Properties
ParameterValueSource Organism / ConditionReference
Molecular Formula C₇H₆O₃N/A[10]
Molecular Weight 138.12 g/mol N/A[10]
Production Yield ~9 mg/LPseudomonas sp. PA14H7 (in TY medium, 48h)[5][8]
Enhanced Yield Up to 30 mg/LPseudomonas sp. PA14H7 (in MK medium + 150 mg/L Phenylalanine)[11]
Reported Range 30 - 90 mg/LVarious Pseudomonas strains[1]
Iron Complex 2:17-HT : Fe(III)[1][4]
Table 2: Analytical Characterization Data
TechniqueParameterObserved ValueReference
LC-MS (ESI+) [M+H]⁺ (Calculated)139.0390 m/z[2]
[M+H]⁺ (Observed)139.0389 m/z[2]
UV Spectroscopy Max. Absorbance (λmax)327 nm[5]
Secondary Absorbance244 nm, 320 nm[5]

Note: While NMR spectroscopy was critical for initial structure elucidation[4], specific chemical shift data for 7-HT is not detailed in the provided literature. As an illustrative example, Table 3 shows data for the related compound 3,7-dihydroxytropolone (3,7-dHT), also produced by Pseudomonas sp. Ps652.[1]

Table 3: ¹³C NMR Data for 3,7-dihydroxytropolone (Illustrative Example)
SignalChemical Shift (ppm)Reference
1119.5[1]
2129.4[1]
3158.1[1]
4158.9[1]
Table 4: Biological Activity
CompoundTarget OrganismMetric (MIC)Reference
This compound Streptomyces scabies5 µg/mL[1]
3,7-Dihydroxytropolone Streptomyces scabies2.5 µg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and analysis of this compound. The following protocols are synthesized from established research.[5]

Bacterial Culture and Supernatant Preparation
  • Media: Tryptone Yeast (TY) extract broth is commonly used to promote the production of 7-HT.

  • Inoculation: Inoculate the sterile medium with a single colony of the Pseudomonas strain from a fresh agar plate.

  • Incubation: Grow cultures at 27°C for 48 hours with constant agitation (approx. 130 rpm).

  • Cell Removal: Harvest the culture and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Sterilization: Filter the resulting cell-free supernatant (CFS) through a 0.2 µm sterile filter to remove any remaining cells and debris.

Extraction of this compound
  • pH Adjustment: Acidify the cell-free supernatant to pH 2 using a suitable acid (e.g., HCl). This step is critical for protonating the hydroxyl groups and improving extraction efficiency into an organic solvent.

  • Liquid-Liquid Extraction: Perform a solvent extraction using an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction three times to maximize recovery.

  • Solvent Evaporation: Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue contains the crude this compound extract.

Purification by Flash Chromatography
  • Stationary Phase: Use a suitable stationary phase such as silica gel.

  • Mobile Phase: Employ a gradient of solvents (e.g., hexane and ethyl acetate) to separate the compounds based on polarity.

  • Monitoring: Monitor the elution of the compound using UV detection at 244 nm and 320 nm.[5]

  • Fraction Collection: Collect the fractions containing the peak corresponding to 7-HT and evaporate the solvent to yield the purified compound as a yellow powder.[5]

Characterization and Quantification
  • LC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (Solvent A) and methanol (Solvent B), both containing 0.1% formic acid.

    • Gradient Program: 10% B (0-1 min), ramp to 90% B (1-7 min), hold at 90% B (7-12 min), return to 10% B (12-13 min), and re-equilibrate (13-18 min).[5]

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 320 nm and ESI+ mass spectrometry.

  • GC-MS Analysis (Most reliable for quantification):

    • Injector: 230°C, 1 µL injection volume with a 1:25 split ratio.

    • Oven Program: Start at 70°C (hold 5 min), then ramp at 15°C/min to 310°C (hold 2 min).[5]

    • Note: GC-MS is preferred for quantification as it detects the non-iron complexed form of 7-HT, leading to sharper, more reliable chromatographic peaks.[5]

Biosynthesis and Regulatory Pathways

The production of 7-HT in Pseudomonas is a tightly regulated process involving a dedicated biosynthetic gene cluster (BGC) and interception of a primary metabolic pathway.

Biosynthetic Pathway

The biosynthesis of 7-HT utilizes phenylacetic acid (PAA) as a key precursor.[6][9][12] The PAA itself can be derived from the catabolism of amino acids like phenylalanine.[9][11] The pathway involves genes from the PAA catabolon, with paaZ and ech playing synergistic roles.[1][12] The core biosynthetic steps are believed to involve an enoyl-CoA dehydratase, a flavoprotein that catalyzes a dehydrogenation-epoxidation step, and a conserved thioesterase essential for the final formation of the tropolone ring.[2][6]

Biosynthesis_Workflow Phenylalanine Phenylalanine PAA Phenylacetyl-CoA (PAA-CoA) Phenylalanine->PAA PAA Catabolon (paa genes) Intermediate1 Modified PAA-CoA Intermediate PAA->Intermediate1 ech, Flavoprotein (Dehydrogenation, Epoxidation) TropoloneRing Tropolone Ring Formation Intermediate1->TropoloneRing Thioesterase (Essential for biosynthesis) HT7 This compound TropoloneRing->HT7 Hydroxylation/ Final Steps GacRsm_Pathway EnvSignal Environmental Signals GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates RsmRNA sRNAs (e.g., RsmY, RsmZ) GacA->RsmRNA Activates Transcription RsmA RsmA/E (Repressor Protein) RsmRNA->RsmA Sequesters TpoBGC 7-HT Biosynthesis Gene Expression RsmA->TpoBGC Represses Translation Fe High Iron Fe->TpoBGC Represses Experimental_Workflow cluster_culture Step 1: Culture & Harvest cluster_extraction Step 2: Extraction cluster_analysis Step 3: Purification & Analysis Culture Pseudomonas Culture (TY Broth, 27°C, 48h) Centrifuge Centrifugation (10,000 x g) Culture->Centrifuge Filter 0.2µm Filtration Centrifuge->Filter CFS Cell-Free Supernatant (CFS) Filter->CFS Acidify Acidify to pH 2 CFS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Rotary Evaporation LLE->Evaporate Crude Crude Extract Evaporate->Crude Purify Flash Chromatography Crude->Purify Pure Purified 7-HT Purify->Pure Quantify GC-MS & LC-MS Quantification & Characterization Pure->Quantify

References

7-Hydroxytropolone: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxytropolone (7-HT), a bioactive tropolonoid compound. It details its primary natural sources, the current understanding of its biosynthetic pathway and regulatory mechanisms, and methodologies for its extraction and purification. This document is intended to serve as a comprehensive resource for researchers interested in the study and application of this promising natural product.

Natural Sources of this compound

This compound is a secondary metabolite predominantly produced by bacteria of the genus Pseudomonas. While tropolones as a class are found in some plants and fungi, 7-HT itself is most notably and consistently isolated from bacterial cultures.[1][2][3] Its production has been identified in several Pseudomonas species, many of which are recognized for their biocontrol properties against plant pathogens.[1][4][5]

Key microbial sources include:

  • Pseudomonas donghuensis (strains SVBP6, HYS, P482)[1][2][6]

  • Pseudomonas sp. (strain PA14H7)[7]

  • Pseudomonas qingdaonensis [5]

  • Pseudomonas wadenswilerensis [5]

The production of 7-HT by these organisms is often associated with their antifungal and antibacterial activities, as well as iron-chelating capabilities, suggesting a role in microbial competition and survival.[5]

Quantitative Production of this compound

The yield of this compound from Pseudomonas cultures can vary significantly based on the bacterial strain, culture medium composition, and fermentation conditions. The addition of biosynthetic precursors, such as phenylalanine, has been shown to enhance production.[7]

Pseudomonas StrainCulture ConditionsYield (mg/L)Reference
Pseudomonas sp. PA14H7TY medium, 48h incubation~9[5]
Pseudomonas sp. PA14H7Minimal medium + 150 mg/L phenylalanineup to 30[7]
Various Pseudomonas strainsVarying conditions7 - 55[5]
Other bacterial strainsNot specified30 - 90[5]

Biosynthesis and Regulation

The biosynthesis of this compound is intricately linked to the primary metabolism of the producing organism, specifically the phenylacetic acid (PAA) catabolic pathway.[8] The regulatory control is primarily managed by the Gac/Rsm signaling cascade, a global regulatory system in Pseudomonas.[6]

Regulatory Pathway: The Gac/Rsm Cascade

The production of 7-HT is positively regulated by the Gac/Rsm two-component signaling pathway. This system acts as a master switch, transitioning the bacterium from primary to secondary metabolism, often in response to cell population density.[6][8]

The signaling cascade proceeds as follows:

  • An unknown environmental signal is detected by the sensor kinase, GacS , located in the bacterial membrane.[8]

  • Upon signal detection, GacS autophosphorylates and subsequently transfers the phosphate group to the cytoplasmic response regulator, GacA .[9]

  • Phosphorylated GacA acts as a transcriptional activator, binding to the promoter regions of genes encoding small, non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ .[9][10]

  • These sRNAs accumulate in the cytoplasm and sequester the translational repressor proteins, RsmA and RsmE .[9][10]

  • By binding to RsmA/E, the sRNAs prevent these repressors from binding to the ribosome binding sites of target mRNAs.

  • This de-repression allows for the translation of genes within the this compound biosynthetic gene cluster (tpo), leading to the production of the compound.[6]

Gac_Rsm_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA 2. Phosphorylation GacA_P GacA-P (Active Regulator) sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA_P->sRNAs 3. Transcription Activation RsmA_E RsmA / RsmE (Translational Repressor) sRNAs->RsmA_E 4. Sequestration tpo_mRNA tpo mRNA RsmA_E->tpo_mRNA Repression HT_Biosynthesis 7-HT Biosynthesis tpo_mRNA->HT_Biosynthesis 5. Translation Signal Environmental Signal Signal->GacS 1. Detection

Gac/Rsm signaling cascade regulating 7-HT biosynthesis.
Biosynthetic Pathway

The biosynthesis of the tropolone ring of 7-HT begins with the precursors phenylalanine and phenylacetic acid.[7] The pathway intercepts intermediates from the phenylacetic acid (PAA) catabolon. While the complete enzymatic sequence is still an area of active research, key steps have been elucidated.[9][11]

  • Precursor Activation: Phenylacetic acid is activated to phenylacetyl-CoA by a CoA ligase.[12][13]

  • Ring Modification: The six-membered phenyl ring of phenylacetyl-CoA undergoes a series of enzymatic modifications, including oxidation and ring expansion, to form the seven-membered tropolone core. This process is thought to involve an enoyl-CoA hydratase and a thioesterase encoded within the tpo gene cluster.[4][11]

  • Hydroxylation: The final steps involve hydroxylation of the tropolone ring to yield this compound. The specific enzymes responsible for these hydroxylations in Pseudomonas have not yet been definitively characterized, though flavoprotein monooxygenases are known to catalyze such reactions in other bacteria.[9][10] Some Pseudomonas strains can further hydroxylate 7-HT to produce 3,7-dihydroxytropolone.[4][11]

Biosynthesis_Pathway cluster_pathway Biosynthetic Steps Phe Phenylalanine PAA Phenylacetic Acid Phe->PAA PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA CoA Ligase Intermediates Ring Expansion Intermediates PAA_CoA->Intermediates Pathway Interception PAA_Catabolism PAA Catabolism PAA_CoA->PAA_Catabolism Tropolone_Core Tropolone Core Intermediates->Tropolone_Core Ring Formation HT7 This compound Tropolone_Core->HT7 Hydroxylation DHT37 3,7-Dihydroxytropolone HT7->DHT37 Further Hydroxylation (some strains) Tpo_Enzymes tpo Gene Cluster Enzymes (Hydratase, Thioesterase, etc.) Hydroxylases Hydroxylases (Putative) Experimental_Workflow Culture Bacterial Culture (e.g., Pseudomonas sp. PA14H7) Centrifuge Centrifugation Culture->Centrifuge CFS Cell-Free Supernatant Centrifuge->CFS Extraction Solvent Extraction (pH 2, Ethyl Acetate) Evaporation1 Rotary Evaporation Extraction->Evaporation1 Crude Crude Extract Evaporation1->Crude Purification Flash Chromatography (C18 Reverse Phase) Evaporation2 Solvent Evaporation Purification->Evaporation2 Pure Pure 7-HT Evaporation2->Pure Analysis Analysis & Quantification (LC-MS, GC-MS, NMR) CFS->Extraction Crude->Purification Pure->Analysis

References

The Unveiling of a Bacterial Arsenal: A Technical Guide to the 7-Hydroxytropolone Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolones, a class of non-benzenoid aromatic compounds, have garnered significant attention in the scientific community due to their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. Within this class, 7-hydroxytropolone and its derivatives, produced by various bacteria, stand out as potent bioactive molecules with potential applications in medicine and agriculture. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in bacteria, focusing on the core enzymatic machinery, precursor supply, and regulatory circuits. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in natural product biosynthesis, enzyme engineering, and the development of novel therapeutic agents.

Core Biosynthetic Pathway: A Diversion from Phenylacetic Acid Catabolism

The biosynthesis of this compound in bacteria is intricately linked to the catabolism of phenylacetic acid (PAA), a common pathway for the degradation of aromatic compounds. Instead of being fully mineralized, a key intermediate of the PAA pathway is diverted to serve as the foundational scaffold for the tropolone ring. This metabolic shunt is a crucial control point and a hallmark of this biosynthetic route.

The central precursor for the tropolone ring is 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA , which is formed from a reactive semialdehyde intermediate generated during PAA degradation.[1] The formation of this seven-membered ring intermediate is a spontaneous intramolecular condensation reaction.[2] Once this precursor is formed, a dedicated suite of enzymes, typically encoded within a biosynthetic gene cluster (BGC), catalyzes the subsequent modifications to yield this compound and its hydroxylated variant, 3,7-dihydroxytropolone.[3][4]

Key Enzymatic Steps and Intermediates

The core enzymatic transformations in the this compound biosynthetic pathway are catalyzed by a conserved set of enzymes:

  • Enoyl-CoA Hydratase (TpoN/TrlA): This enzyme is proposed to intercept the PAA catabolism, facilitating the formation of the reactive intermediate that cyclizes to the tropolone precursor.[2]

  • Thioesterase (TpoD/TrlF): This enzyme is essential for the release of the tropolone core from its CoA-tethered precursor.[2]

  • Flavoprotein Monooxygenases (TpoE/TrlE and TrlCD): These enzymes are responsible for the hydroxylation of the tropolone ring. In Pseudomonas spp., TpoE is a key flavoprotein that acts on the tropolone precursor.[2] In Streptomyces spp., TrlE and TrlCD are monooxygenases that catalyze the regioselective hydroxylations of a tropone intermediate to produce 3,7-dihydroxytropolone.[5]

The biosynthetic pathway, as elucidated from studies in Pseudomonas and Streptomyces, is depicted below:

Figure 1: Proposed biosynthetic pathway of this compound in bacteria.

Quantitative Data Summary

Quantitative biochemical data for the enzymes of the this compound pathway are not extensively reported in the literature. The following tables summarize the available qualitative and semi-quantitative information. Further detailed kinetic characterization of the individual enzymes is a key area for future research.

Table 1: Key Enzymes and Their Characterized Functions

EnzymeGene Name (Exemplars)Organism(s)Substrate(s)Product(s)Cofactor(s)Notes
Phenylacetyl-CoA ligasePaaKAzoarcus evansiiPhenylacetic acid, ATP, CoAPhenylacetyl-CoAMg2+Km values: PA (14 µM), ATP (60 µM), CoA (45 µM).[6]
ThioesteraseTpoD, TrlFPseudomonas spp., Streptomyces spp.2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoATropolone core-Essential for the release of the tropolone ring from CoA.[2]
Flavoprotein MonooxygenaseTpoE, TrlEPseudomonas spp., Streptomyces spp.TroponeThis compoundFAD, NAD(P)HCatalyzes the hydroxylation of the tropolone ring.[2][5]
Flavoprotein MonooxygenaseTrlCDStreptomyces spp.This compound3,7-DihydroxytropoloneFAD, NAD(P)HResponsible for the second hydroxylation step to form 3,7-dihydroxytropolone.[5]

Table 2: Production Titers of this compound in Engineered and Wild-Type Strains

StrainCompoundTiterCulture ConditionsReference
Pseudomonas sp. PA14H7This compound~9 mg/LTY medium, 48h incubation.[7][7]
Pseudomonas sp. PA14H7 (phenylalanine supplemented)This compoundup to 30 mg/LMK medium with 150 mg/L phenylalanine.[8][8]
Burkholderia plantarii (monoculture)Tropolone0.73 mM (max at 60h)Not specified.[9][9]
Burkholderia plantarii (co-culture with T. virens)Tropolone~0.1 mMNot specified.[9][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly employed in the study of the this compound biosynthetic pathway. These protocols are intended as a guide and may require optimization for specific bacterial strains and enzymes.

Protocol 1: Gene Deletion via Homologous Recombination in Pseudomonas

This protocol describes a general method for creating markerless gene deletions in Pseudomonas species, which is crucial for functional characterization of the biosynthetic genes.

  • Construction of the Gene Deletion Vector:

    • Amplify ~1 kb upstream and downstream flanking regions of the target gene from the genomic DNA of the wild-type Pseudomonas strain using high-fidelity DNA polymerase.

    • Assemble the upstream and downstream fragments into a suicide vector (e.g., pEX18Tc) using a suitable cloning method (e.g., Gibson Assembly or restriction-ligation). The suicide vector should contain a counter-selectable marker (e.g., sacB).

    • Verify the sequence of the resulting construct.

  • Transformation into E. coli and Conjugation into Pseudomonas:

    • Transform the suicide vector into a suitable E. coli donor strain (e.g., S17-1).

    • Perform biparental or triparental mating to transfer the suicide vector from E. coli to the recipient Pseudomonas strain.

    • Plate the conjugation mixture on selective agar plates containing an antibiotic for which the recipient Pseudomonas is resistant and the antibiotic corresponding to the resistance marker on the suicide vector. This selects for single-crossover homologous recombinants.

  • Selection for Double-Crossover Events:

    • Inoculate single-crossover colonies into a non-selective liquid medium and grow overnight to allow for the second crossover event to occur.

    • Plate serial dilutions of the overnight culture onto agar plates containing sucrose (e.g., 10% w/v). The sacB gene confers sucrose sensitivity, so only cells that have lost the suicide vector through a second crossover event will grow.

  • Screening and Verification of Deletion Mutants:

    • Screen the sucrose-resistant colonies by colony PCR using primers that flank the target gene and primers internal to the gene. Wild-type colonies will yield a product with both primer pairs, while deletion mutants will only yield a product with the flanking primers, and this product will be smaller than the wild-type amplicon.

    • Confirm the deletion by Sanger sequencing of the PCR product from the flanking primers.

Protocol 2: Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general procedure for the expression and purification of the this compound biosynthetic enzymes from E. coli.

  • Cloning of the Target Gene into an Expression Vector:

    • Amplify the coding sequence of the target gene (e.g., tpoD, tpoE) from the genomic DNA of the producing bacterium.

    • Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag, MBP-tag) for purification.

    • Verify the sequence of the construct.

  • Protein Expression in E. coli:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole).

    • Further purify the protein if necessary using size-exclusion chromatography.

  • Protein Characterization:

    • Analyze the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Confirm the identity of the protein by mass spectrometry if necessary.

Protocol 3: In Vitro Enzyme Assays

This protocol provides a general framework for in vitro assays to determine the function and activity of the purified biosynthetic enzymes.

  • Thioesterase (TpoD/TrlF) Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), the purified thioesterase, and the CoA-tethered tropolone precursor.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction at different time points by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of the tropolone core.

  • Flavoprotein Monooxygenase (TpoE/TrlE/TrlCD) Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate pH 7.5), the purified monooxygenase, the tropone or this compound substrate, a reducing equivalent (NADPH or NADH), and the FAD cofactor.

    • Initiate the reaction by adding the substrate or the enzyme.

    • Monitor the consumption of NADPH/NADH spectrophotometrically at 340 nm or analyze the formation of the hydroxylated product by HPLC or LC-MS.

Protocol 4: Quantification of this compound Production

This protocol describes a method for quantifying the amount of this compound produced by a bacterial strain.[7]

  • Sample Preparation:

    • Grow the bacterial strain in a suitable production medium.

    • Collect the culture supernatant by centrifugation.

    • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate or chloroform) at acidic pH (e.g., pH 2).

    • Evaporate the organic solvent to dryness and resuspend the residue in a known volume of a suitable solvent (e.g., methanol).

  • Quantification by HPLC:

    • Analyze the extracted sample by reverse-phase HPLC using a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect the eluting compounds using a UV detector at a wavelength where this compound has a strong absorbance (e.g., ~350 nm).

    • Prepare a standard curve using a purified standard of this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathway for Tropolone Production in Burkholderia

In Burkholderia plantarii, the production of tropolone is regulated by a two-component system, highlighting a layer of genetic control over this secondary metabolic pathway.[10][11]

Tropolone_Regulation Environmental_Signal Environmental Signal (e.g., cell density, nutrients) TroK TroK (Sensor Histidine Kinase) Environmental_Signal->TroK TroK->TroK TroR1 TroR1 (Response Regulator) TroK->TroR1 Phosphotransfer TroR2 TroR2 (Response Regulator) TroK->TroR2 Phosphotransfer Tropolone_BGC Tropolone Biosynthetic Gene Cluster TroR1->Tropolone_BGC Transcriptional Activation TroR2->Tropolone_BGC Transcriptional Activation Tropolone Tropolone Production Tropolone_BGC->Tropolone

Figure 2: Two-component regulatory system controlling tropolone biosynthesis in Burkholderia.
Experimental Workflow for Functional Genomics

The elucidation of the this compound biosynthetic pathway relies on a systematic workflow involving bioinformatics, molecular genetics, and analytical chemistry.

Experimental_Workflow Genome_Sequencing Genome Sequencing of Producer Strain BGC_Identification Bioinformatic Identification of Biosynthetic Gene Cluster (BGC) Genome_Sequencing->BGC_Identification Gene_Deletion Targeted Gene Deletion (Homologous Recombination) BGC_Identification->Gene_Deletion Heterologous_Expression Heterologous Expression of Individual Genes BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Deletion->Metabolite_Analysis Phenotype_Comparison Comparison of Wild-Type and Mutant Phenotypes Metabolite_Analysis->Phenotype_Comparison Function_Elucidation Elucidation of Enzyme Function Phenotype_Comparison->Function_Elucidation Protein_Purification Enzyme Purification Heterologous_Expression->Protein_Purification In_Vitro_Assay In Vitro Enzyme Assays Protein_Purification->In_Vitro_Assay In_Vitro_Assay->Function_Elucidation

Figure 3: General experimental workflow for the functional characterization of biosynthetic gene clusters.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria represents a fascinating example of metabolic diversification, where a primary metabolic pathway is co-opted for the production of a specialized metabolite with potent biological activity. While significant progress has been made in elucidating the core biosynthetic steps and the key enzymes involved, several areas warrant further investigation. A detailed kinetic and structural characterization of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for enzyme engineering and the biocatalytic production of novel tropolone derivatives. Furthermore, a comprehensive understanding of the regulatory networks governing the expression of the biosynthetic gene clusters will be crucial for optimizing the production of these valuable compounds. The continued exploration of the this compound biosynthetic pathway holds great promise for the discovery of new drug leads and the development of sustainable biotechnological processes.

References

An In-depth Technical Guide on 7-Hydroxytropolone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone, a naturally occurring tropolone derivative, has garnered significant scientific interest due to its diverse biological activities. As a member of the α-hydroxytropolone subclass, its unique seven-membered ring structure and metal-chelating properties contribute to its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on quantitative data and experimental methodologies to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₆O₃, possesses a distinctive seven-membered aromatic ring. Its structure is characterized by a tropolone core with a hydroxyl group at the 7-position.[1] This arrangement gives rise to its notable chemical and physical properties.

dot graph 7_Hydroxytropolone_Structure { node [shape=plaintext]; label="Chemical Structure of this compound"; labelloc="t"; rankdir="LR";

} Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆O₃[2]
Molecular Weight 138.12 g/mol [2]
pKa₁ ~5.6[3]
UV-Vis λmax ~330 nm, ~392 nm[4]
Solubility Low solubility at physiological pHGeneral observation from literature

Synthesis and Purification

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. One common strategy is the [5+2] cycloaddition of an oxidopyrylium ion with a suitable dienophile, followed by subsequent chemical modifications.[5][6][7]

Representative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxytropolone derivative, which can be adapted for this compound.

Synthesis_Workflow

Experimental Protocol: Purification by Recrystallization

A common method for the purification of synthesized this compound is recrystallization.[8][9][10][11]

Procedure:

  • Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature and promote complete crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to chelate metal ions, particularly iron.

Iron Chelating Activity

This compound is a potent iron chelator, a property that is central to many of its biological effects.[1] By sequestering iron, it can disrupt essential iron-dependent cellular processes in pathogenic microorganisms and cancer cells.

Iron_Chelation

Antifungal Activity

This compound has demonstrated significant antifungal activity against various fungal pathogens.[12] While specific MIC values for this compound against key human pathogens are not extensively reported in the literature, its activity is believed to stem from its iron-chelating properties, which deprive fungi of this essential nutrient.

Antiviral Activity

Studies on α-hydroxytropolones have shown promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).[1][4][13][14][15][16][17][18][19] The mechanism of action is thought to involve the inhibition of viral metalloenzymes that are crucial for viral replication. While specific IC₅₀ values for this compound are limited, the data for related compounds are encouraging.

VirusCompound TypeIC₅₀ / EC₅₀Reference
Herpes Simplex Virus (HSV-1 & HSV-2) α-Hydroxytropolone derivatives81 to 210 nM[19][20]
Hepatitis B Virus (HBV) α-Hydroxytropolone derivativesas low as 0.34 µM[1][13][14][15][16][17]
Antitumor Activity

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Procedure:

  • Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans or Aspergillus fumigatus) and prepare a standardized inoculum suspension.

  • Prepare Drug Dilutions: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • Determine MIC: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, or A549) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potent iron-chelating ability is a key feature that likely underpins its antifungal, antiviral, and antitumor properties. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with methodologies for its study. Further research to elucidate its specific mechanisms of action, particularly its effects on cellular signaling pathways, and to obtain more comprehensive quantitative data on its biological activities will be crucial for its potential development as a therapeutic agent.

References

7-Hydroxytropolone: An In-depth Technical Guide to Tautomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone, a naturally occurring tropolone derivative, has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its biological activities, including potent iron-chelating, antifungal, and antibacterial properties, make it a compelling lead compound. A fundamental aspect of its chemistry, which dictates its reactivity, bioavailability, and interaction with biological targets, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, its stability, and the experimental and computational methodologies used to study these phenomena.

Introduction to this compound

This compound, also known as 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one, is a seven-membered non-benzenoid aromatic compound. It is produced by several species of Pseudomonas bacteria and is known to play a role in their antagonistic activity against other microorganisms[1]. The tropolone core, with its unique electronic structure, imparts interesting chemical and biological properties to the molecule. The presence of a hydroxyl group at the C7 position introduces the possibility of tautomerism, a key determinant of its chemical behavior.

Tautomerism in this compound

This compound exists as a mixture of tautomers in equilibrium. The primary tautomeric forms are the result of proton transfer between the two oxygen atoms of the α-hydroxy tropolone moiety. The two principal tautomers are 2,7-dihydroxy-2,4,6-cycloheptatrien-1-one and 2,3-dihydroxy-2,4,6-cycloheptatrien-1-one, which are in rapid equilibrium. This is a form of keto-enol tautomerism, where the enol form is significantly stabilized by the aromaticity of the tropolone ring[2][3].

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Stability of Tautomers

The relative stability of the two main enol tautomers (2,7-dihydroxy and 2,3-dihydroxy) is expected to be very similar due to the symmetry of the tropolone core. The equilibrium can be influenced by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds[5][6].

Quantitative Data from Computational Studies on Tropolone

The following table summarizes the calculated relative energies and Gibbs free energies for the tautomers of the parent compound, tropolone. This data provides a strong indication of the stability of the enol form in such systems.

TautomerMethodBasis SetSolventRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Reference
Tropolone (enol)B3LYP6-311++G Gas Phase0.000.00[2]
3,5-Cycloheptadiene-1,2-dione (keto)B3LYP6-311++GGas Phase18.7618.76[2]
3,6-Cycloheptadiene-1,2-dione (keto)B3LYP6-311++G Gas Phase21.5321.53[2]
Tropolone (enol)B3LYP6-311++GWater (PCM)0.000.00[2]
3,5-Cycloheptadiene-1,2-dione (keto)B3LYP6-311++G Water (PCM)17.8017.80[2]
3,6-Cycloheptadiene-1,2-dione (keto)B3LYP6-311++GWater (PCM)18.3518.35[2]

Experimental Protocols for Studying Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant can be determined[7][8][9]. Dynamic NMR (DNMR) can be employed to study the kinetics of the tautomeric interconversion[10][11].

Detailed Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 10-20 mg) in a deuterated solvent (0.5-0.7 mL) in a clean NMR tube.

    • A range of deuterated solvents with varying polarities should be used to investigate solvent effects (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

    • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) for accurate chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, ensure a sufficient relaxation delay to allow for accurate integration.

    • For studying the kinetics, acquire a series of ¹H NMR spectra at different temperatures (variable temperature NMR).

  • Data Analysis:

    • Identify the distinct signals corresponding to the protons and carbons of each tautomer. The hydroxyl protons are often broad and may exchange with residual water in the solvent.

    • Carefully integrate the area of well-resolved signals that are unique to each tautomer.

    • The equilibrium constant (K_eq) can be calculated from the ratio of the integrals of the signals for the two tautomers: K_eq = [Tautomer 2] / [Tautomer 1] = (Integral of signal for Tautomer 2) / (Integral of signal for Tautomer 1)

    • The Gibbs free energy difference (ΔG°) between the tautomers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 7-HT in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 acq1 Acquire 1H and 13C NMR spectra prep2->acq1 acq2 Perform variable temperature NMR (for kinetics) acq1->acq2 an1 Identify tautomer signals acq2->an1 an2 Integrate signal areas an1->an2 an3 Calculate K_eq an2->an3 an4 Calculate ΔG° an3->an4

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectrum as a function of solvent polarity or pH[12]. The different tautomers will have distinct electronic transitions and thus different λ_max values.

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of solutions with the same concentration of this compound in different solvents of varying polarity.

    • To study the effect of pH, prepare a series of buffered solutions with a constant concentration of this compound.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

    • Use the respective solvent or buffer as a blank.

  • Data Analysis:

    • Analyze the changes in the position of the absorption maxima (λ_max) and the molar absorptivity (ε) with changes in solvent polarity or pH.

    • Deconvolution of the spectra may be necessary if the absorption bands of the tautomers overlap significantly.

    • The ratio of the tautomers can be estimated from the absorbance at wavelengths where one tautomer absorbs significantly more than the other.

Computational Chemistry Methods

Density Functional Theory (DFT) is a powerful computational tool for studying the tautomerism of molecules like this compound[13][14]. These calculations can provide valuable insights into the relative stabilities and electronic properties of the different tautomers.

Typical Computational Protocol:

  • Structure Optimization:

    • The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations:

    • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data.

  • Energy Calculations:

    • Single-point energy calculations can be performed with higher-level methods or larger basis sets for more accurate energy determination.

    • The effects of the solvent can be included using implicit solvation models like the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.

    • The equilibrium constants can be calculated from the Gibbs free energy differences.

DFT_Workflow cluster_calc DFT Calculations cluster_analysis Data Analysis calc1 Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) calc2 Frequency Calculation calc1->calc2 calc3 Single-Point Energy (with solvation model, e.g., PCM) calc2->calc3 an1 Determine Relative Energies (ΔE, ΔH, ΔG) calc3->an1 an2 Calculate Equilibrium Constants an1->an2

Caption: Workflow for computational analysis of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry that influences its physical, chemical, and biological properties. The equilibrium is dominated by the highly stable enol tautomers due to the aromaticity of the tropolone ring. Understanding and quantifying this tautomeric equilibrium is essential for the rational design and development of new drugs based on the this compound scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this important natural product and its derivatives. Further studies providing specific quantitative data on the tautomeric equilibrium of this compound in various environments will be invaluable for advancing its therapeutic potential.

References

An In-depth Technical Guide to the Iron-Chelating Properties of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Iron is a critical element for nearly all forms of life, participating in fundamental processes such as oxygen transport and DNA synthesis.[1] However, its dysregulation leads to conditions of iron overload and significant cellular damage, primarily through the generation of reactive oxygen species (ROS). Iron chelators are therapeutic agents that bind to excess iron, rendering it inactive and promoting its excretion. 7-Hydroxytropolone (7-HT), a natural tropolone derivative produced by several Pseudomonas species, has emerged as a potent iron scavenger.[2][3] This technical guide provides a comprehensive overview of the iron-chelating properties of 7-HT, detailing its mechanism of action, quantitative binding characteristics, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel iron chelators.

Introduction to this compound and Iron Chelation

The Duality of Iron in Biological Systems

Iron is indispensable for various physiological functions, including its role as a cofactor in enzymes involved in the mitochondrial electron transport chain.[1] However, the same redox activity that makes iron essential also renders it potentially toxic. In its free, unbound state, iron can catalyze the formation of highly damaging hydroxyl radicals from less reactive species like hydrogen peroxide via the Fenton reaction. This process contributes to oxidative stress, a condition implicated in numerous pathologies, including neurodegenerative diseases and cancer.[4][5]

Therapeutic Strategy: Iron Chelation

Iron chelation therapy is a primary strategy for managing iron overload disorders, such as those resulting from frequent blood transfusions.[6] Chelators are molecules that form multiple coordination bonds with a single metal ion. An effective iron chelator binds tightly to iron, preventing it from participating in harmful redox reactions and facilitating its removal from the body.[7]

This compound: A Natural Siderophore

This compound (7-HT) is a natural product secreted by bacteria like Pseudomonas donghuensis to sequester iron from their environment, acting as a siderophore.[2][8] Its ability to form stable complexes with iron has drawn significant interest for its potential therapeutic applications.[3][9] Unlike some chelators, 7-HT and its related compounds are lipophilic, allowing them to partition into non-polar environments and potentially cross cell membranes.[10]

Physicochemical and Iron-Binding Properties

Stoichiometry and Structure of the 7-HT-Iron Complex

This compound binds iron through its hydroxy and ketone moieties.[1] Spectroscopic analyses, including mass spectrometry, have determined that 7-HT typically forms a complex with ferric iron (Fe³⁺) in a 2:1 stoichiometric ratio.[2][8][9] This differs slightly from the closely related compound hinokitiol (an isomer), which has been shown to form a 3:1 complex with iron, Fe(hino)₃.[1][11]

G cluster_complex 7-HT:Iron(III) 2:1 Complex Fe Fe³⁺ HT1 This compound (7-HT) Fe->HT1 Chelation HT2 This compound (7-HT) Fe->HT2 Chelation

Figure 1. Proposed 2:1 complex of this compound with Iron(III).
Quantitative Analysis of Iron Chelation

ParameterCompound/SourceValueMethodReference(s)
Stoichiometry This compound : Fe³⁺2:1Continuous Variation Method, LC-MS[2][8]
Binding Affinity (Kₐ) Hinokitiol : Fe³⁺5.8 x 10²⁵UV-Vis Titration[10]
Binding Affinity (Kₐ) Hinokitiol : Fe²⁺5.1 x 10¹⁵UV-Vis Titration[10]
Production Yield Pseudomonas PA14H7~9 mg/LLC-UV, LC-MS, GC-MS[3][9][12]

Cellular Mechanisms and Biological Effects

Modulation of Cellular Iron Homeostasis

Cellular iron levels are tightly regulated through a system of transporters and storage proteins. Transferrin (Tf) binds extracellular iron, which is taken up by the transferrin receptor (TfR). Inside the endosome, iron is released, reduced to Fe²⁺, and transported to the cytoplasm by DMT1, entering the labile iron pool. From here, it is either used by the cell or stored in ferritin. Excess iron is exported by ferroportin (FPN1).[13] Lipophilic chelators like 7-HT can potentially cross cell membranes to chelate iron directly from the labile iron pool or even from storage proteins like ferritin, albeit at high concentrations.[10]

G cluster_extracellular Extracellular Space cluster_cell Cellular Environment Fe-Tf Iron-Transferrin (Fe-Tf) TfR Transferrin Receptor (TfR) Fe-Tf->TfR Binding Endosome Endosome TfR->Endosome Endocytosis DMT1 DMT1 Endosome->DMT1 Fe³⁺ Release LIP Labile Iron Pool (LIP) DMT1->LIP Fe²⁺ Transport Ferritin Ferritin (Storage) LIP->Ferritin Mito Mitochondria (Metabolic Use) LIP->Mito FPN Ferroportin (Export) LIP->FPN HT This compound (7-HT) HT->LIP Chelation

Figure 2. Simplified overview of cellular iron uptake and the action of 7-HT.
Impact on Reactive Oxygen Species (ROS) and Ferroptosis

The primary antioxidant mechanism of iron chelators is the prevention of the Fenton reaction. By sequestering free ferrous iron (Fe²⁺), 7-HT inhibits the generation of highly destructive hydroxyl radicals (•OH).[5]

However, the iron complexes of some tropolones, such as hinokitiol, can be redox-active. The Fe(hino)₃ complex has been shown to act as a pro-oxidant, inducing a form of iron-dependent cell death called ferroptosis.[1][11] This occurs through the promotion of lipid peroxidation via Fenton-like reactions.[1] This dual potential—acting as an antioxidant by sequestering iron or as a pro-oxidant via its iron complex—is a critical consideration in drug development.

G cluster_antioxidant Antioxidant Effect cluster_prooxidant Pro-oxidant / Ferroptosis Induction (Hinokitiol Model) Fe2 Free Fe²⁺ OH_A Hydroxyl Radical (•OH) (HIGHLY DAMAGING) Fe2->OH_A Fenton Reaction Complex_A Inactive 7-HT:Fe Complex H2O2_A H₂O₂ H2O2_A->OH_A HT_A 7-HT HT_A->Fe2 CHELATION FeHino3 Redox-Active Fe(hino)₃ Complex Perox Lipid Peroxidation FeHino3->Perox Fenton-like Reaction H2O2_P H₂O₂ H2O2_P->Perox Lipid Lipids Lipid->Perox Ferroptosis Ferroptosis (Cell Death) Perox->Ferroptosis

Figure 3. Dual antioxidant and pro-oxidant roles of tropolone-iron complexes.

Key Experimental Protocols

Spectrophotometric Ferrozine Assay for Fe(II) Chelation

This is a widely used colorimetric method to quantify the Fe²⁺ chelating capacity of a compound.[14] Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the magenta color. The percentage of chelation is calculated relative to a control without the chelating agent.[15]

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the test compound (e.g., 7-HT), a ferrous iron source (e.g., ammonium iron(II) sulfate), and ferrozine in an appropriate buffer (e.g., ammonium acetate, pH 6.7).[14]

  • Incubation: Add the test compound solution to the ferrous iron solution in a microplate well and incubate for a short period (e.g., 10 minutes) to allow chelation to occur.[14]

  • Reaction: Add the ferrozine solution to the well to initiate the color-forming reaction with any remaining free Fe²⁺. Incubate again (e.g., 10 minutes at 37°C).[14]

  • Measurement: Measure the absorbance of the [Fe(ferrozine)₃]²⁺ complex at 562 nm using a spectrophotometer.[15]

  • Calculation: The percentage of Fe(II) chelation is determined using the formula: % Chelation = [1 - (Absorbance of Sample / Absorbance of Control)] x 100.[15] A known chelator like EDTA is often used as a positive control.[14][15]

G start Start prep Prepare Solutions: 1. Test Compound (e.g., 7-HT) 2. Fe²⁺ Source (e.g., FeSO₄) 3. Ferrozine start->prep mix1 Mix Test Compound + Fe²⁺ Solution in Microplate Well prep->mix1 incubate1 Incubate for 10 min (Allows Chelation) mix1->incubate1 add_ferrozine Add Ferrozine Solution to Mixture incubate1->add_ferrozine incubate2 Incubate for 10 min (Allows Color Development) add_ferrozine->incubate2 measure Measure Absorbance at 562 nm incubate2->measure calculate Calculate % Chelation vs. Control measure->calculate end End calculate->end

Figure 4. Standard experimental workflow for the Ferrozine assay.
Continuous Variation Method (Job's Plot)

To determine the stoichiometry of the 7-HT-iron complex, the continuous variation method is employed. This involves preparing a series of solutions with varying mole fractions of 7-HT and ferric ions while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of one component will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][8]

Identification and Structural Elucidation

The definitive identification of 7-HT and its iron complex from biological sources relies on a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to separate the compound from a complex mixture and determine its precise mass-to-charge ratio (m/z), confirming the presence of the 7-HT:iron complex.[9][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides complementary mass spectral data for structural confirmation.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the isolated 7-HT.[2][9]

Conclusion and Future Directions

This compound is a potent natural iron chelator with significant therapeutic potential. Its 2:1 binding stoichiometry and the high binding affinity of the related compound hinokitiol underscore its efficacy in sequestering iron. The ability of tropolones to modulate cellular iron levels and impact ROS-mediated pathways presents both opportunities and challenges. For drug development professionals, future research should focus on:

  • Determining the precise binding affinity constants (Kₐ) of 7-HT for both Fe²⁺ and Fe³⁺.

  • Investigating the pharmacokinetics and membrane permeability of the 7-HT-iron complex.

  • Clarifying the conditions under which 7-HT and its derivatives act as antioxidants versus pro-oxidants to ensure targeted and safe therapeutic applications.

  • Synthesizing and screening novel tropolone derivatives to optimize chelation efficacy, cell permeability, and safety profiles.[16]

By leveraging the foundational knowledge outlined in this guide, the scientific community can further explore this compound as a promising candidate for the treatment of iron overload disorders and other pathologies linked to iron dysregulation.

References

7-Hydroxytropolone: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone (7-HT), a natural product belonging to the tropolone class of compounds, has garnered significant scientific interest due to its broad-spectrum antimicrobial properties. Produced by various bacteria, most notably species of Pseudomonas, this molecule demonstrates potent activity against a range of fungal and bacterial pathogens.[1] Its multifaceted mechanism of action, primarily centered around iron chelation and enzyme inhibition, positions it as a compelling candidate for further investigation in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity through quantitative data, experimental methodologies, and an exploration of its molecular pathways of action.

Antimicrobial Spectrum of this compound

This compound exhibits a wide range of inhibitory activities against various microorganisms. Its efficacy has been particularly noted against phytopathogenic fungi and certain bacteria.

Antibacterial Activity

7-HT has demonstrated inhibitory effects against several bacterial species. A notable example is its bacteriostatic effect on Dickeya solani, a causative agent of blackleg and soft rot in potatoes, at a concentration of 9 mg/L.[2]

Antifungal Activity

The antifungal properties of this compound are well-documented, especially against plant pathogenic fungi. It is a key antifungal metabolite produced by Pseudomonas donghuensis.[1] A minimum inhibitory concentration (MIC) of 12.5 µM has been reported for Macrophomina phaseolina, a phytopathogenic fungus with a broad host range.[3] The broad-spectrum antifungal activity of 7-HT is a primary contributor to the biocontrol capabilities of the producing Pseudomonas strains.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial activity of this compound. It is important to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity of this compound

BacteriumTest MethodEffective ConcentrationReference
Dickeya solaniBroth Microdilution9 mg/L (Bacteriostatic)[2]

Table 2: Antifungal Activity of this compound

FungusTest MethodMICReference
Macrophomina phaseolinaNot Specified12.5 µM[3]

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is attributed to two primary mechanisms: the chelation of essential metal ions and the inhibition of key microbial enzymes.

Iron Chelation

This compound is an effective iron chelator.[4] Iron is a critical nutrient for microbial growth and pathogenesis, involved in numerous cellular processes, including respiration and DNA replication. By sequestering iron from the environment, 7-HT effectively starves pathogenic microorganisms, thereby inhibiting their growth and proliferation. This iron-chelating capability is a significant factor in its broad-spectrum antimicrobial activity.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several microbial enzymes, particularly metalloenzymes.

A key target of 7-HT is aminoglycoside-2"-O-adenylyltransferase, an enzyme that confers resistance to aminoglycoside antibiotics in bacteria.[5][6][7] 7-HT acts as a competitive inhibitor with respect to ATP, a co-substrate for the enzyme.[5][6] By inhibiting this enzyme, this compound can restore the efficacy of aminoglycoside antibiotics against resistant bacterial strains.

The diagram below illustrates the inhibitory action of this compound on aminoglycoside-2"-O-adenylyltransferase.

Inhibition_of_Aminoglycoside_Modifying_Enzyme cluster_bacterial_cell Bacterial Cell cluster_action Aminoglycoside Aminoglycoside Antibiotic AME Aminoglycoside-2"-O- adenylyltransferase (AME) Aminoglycoside->AME Ribosome Ribosome Aminoglycoside->Ribosome Inactive_Aminoglycoside Inactive Adenylylated Antibiotic AME->Inactive_Aminoglycoside Adenylylation ATP ATP ATP->AME Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Hydroxytropolone This compound Hydroxytropolone->AME Inhibition (Competitive with ATP)

Inhibition of Aminoglycoside-2"-O-adenylyltransferase by this compound.

The tropolone scaffold is known to inhibit other zinc-dependent metalloproteases.[8] This suggests that 7-HT may have a broader range of enzyme targets within microbial cells, contributing to its antimicrobial effects. The ability to bind to the metal cofactors of these essential enzymes disrupts their catalytic activity, leading to a cascade of metabolic failures within the pathogen.

Regulation of this compound Production in Pseudomonas

The biosynthesis of this compound in Pseudomonas species is tightly regulated by the Gac-Rsm signal transduction pathway.[1][3][9][10] This two-component system is a global regulator of secondary metabolism and virulence factor production in many Gram-negative bacteria.

The GacS sensor kinase responds to an unknown environmental signal, leading to the phosphorylation of the GacA response regulator. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor protein RsmA, thereby allowing the translation of mRNAs for genes involved in 7-HT biosynthesis.

The following diagram illustrates the Gac-Rsm regulatory cascade leading to the production of this compound.

Gac_Rsm_Pathway cluster_pseudomonas_cell Pseudomonas Cell Signal Environmental Signal GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation P P RsmY_Z rsmY/rsmZ (sRNA genes) GacA->RsmY_Z Activates Transcription sRNA RsmY/RsmZ sRNAs RsmY_Z->sRNA RsmA RsmA (Translational Repressor) sRNA->RsmA Sequesters target_mRNA mRNA for 7-HT Biosynthesis RsmA->target_mRNA Binds and Represses Translation_Blocked Translation Blocked target_mRNA->Translation_Blocked Translation_Active Translation Active target_mRNA->Translation_Active HT_Biosynthesis This compound Biosynthesis Translation_Active->HT_Biosynthesis

Gac-Rsm regulatory pathway for this compound production.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of this compound. The following are outlines of the broth microdilution and disk diffusion assays, which can be adapted for testing this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Purified this compound

  • Appropriate solvent for 7-HT (e.g., DMSO, ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of 7-HT dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in broth without 7-HT) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Method (Kirby-Bauer Assay) for Zone of Inhibition Determination

This method is used to qualitatively assess the antimicrobial activity of a substance.

Materials:

  • Purified this compound

  • Sterile filter paper disks (6 mm diameter)

  • Appropriate solvent for 7-HT

  • Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculation: Uniformly streak a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab to create a lawn.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate. Place the impregnated disks onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

This compound is a promising natural antimicrobial agent with a broad spectrum of activity against both bacteria and fungi. Its mechanisms of action, involving iron chelation and enzyme inhibition, offer multiple avenues for therapeutic intervention. The Gac-Rsm pathway's regulation of its production highlights the intricate control of secondary metabolism in its producing organisms. While current quantitative data is somewhat limited, the established methodologies for antimicrobial susceptibility testing provide a clear framework for future in-depth investigations. Further research to expand the known antimicrobial spectrum and to elucidate the finer details of its molecular interactions within target cells is warranted to fully realize the therapeutic potential of this compound.

References

Preliminary Cytotoxicity Studies of 7-Hydroxytropolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone, a tropolone derivative, has garnered interest in the scientific community for its potential biological activities, including its cytotoxic effects against various cell lines. Tropolones are a class of seven-membered aromatic ring compounds known for their metal-chelating properties and diverse biological effects, such as antifungal, antibacterial, antiviral, and cytotoxic activities. This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its analogs has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values.

CompoundCell LineAssay TypeIC50 (µM)Reference
7-hydroxy-3,4-dihydrocadaleneMCF7MTT55.24 (48h)--INVALID-LINK--
7-hydroxy-3,4-dihydrocadaleneMCF7MTT52.83 (72h)--INVALID-LINK--
3,7-dihydroxytropoloneB16 Melanoma-0.26--INVALID-LINK--
α-hydroxytropoloneB16 Melanoma->10--INVALID-LINK--
5-hydroxytropoloneB16 Melanoma->100--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of this compound and related compounds.

Cell Culture
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human hepatocarcinoma (HepG2), and human cervix adenocarcinoma (HeLa) cells are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTS Assay for Cell Viability

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of MTS is soluble in the cell culture medium.

Procedure:

  • Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • MTS Reagent Addition: After the treatment period, add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualization

Signaling Pathway: Intrinsic Apoptosis

Preliminary studies suggest that the cytotoxic effects of tropolone derivatives may be mediated through the induction of apoptosis, particularly via the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway Induced by this compound 7HT This compound ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bax Bax Mitochondrial_Stress->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2 Bcl-2 Bcl2->Bax Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 cleaves Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Experimental Workflow: In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing Start Start Cell_Culture Cell Line Selection & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treatment of Cells Cell_Seeding->Treatment Compound_Prep Preparation of This compound Dilutions Compound_Prep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Data_Acquisition Absorbance Measurement Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (% Viability, IC50 Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results End End Results->End

Caption: A generalized workflow for in vitro cytotoxicity assessment.

Conclusion

The preliminary in vitro studies on this compound and its related compounds indicate a potential for cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, possibly through the intrinsic mitochondrial pathway. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in this compound-induced cytotoxicity. The standardized experimental protocols and workflows presented in this guide provide a framework for future investigations in this area, which will be crucial for evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 7-Hydroxytropolone from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxytropolone is a natural product exhibiting a range of biological activities, including antimicrobial and iron-chelating properties. Produced by several bacterial species, particularly within the Pseudomonas genus, efficient extraction and purification are critical for research and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bacterial cultures.

Introduction

Tropolone-containing compounds are a class of non-benzenoid aromatic natural products with significant pharmaceutical and agrochemical potential. This compound, in particular, has garnered interest for its bioactivities. Several Pseudomonas species, such as Pseudomonas sp. PA14H7 and Pseudomonas donghuensis, are known producers of this metabolite. The biosynthetic pathway is linked to the catabolism of phenylacetic acid (PAA), with phenylalanine and PAA serving as key precursors. This protocol outlines the necessary steps from bacterial cultivation to the isolation and analysis of pure this compound.

Data Presentation

Table 1: Comparison of Extraction Conditions for this compound

Extraction SolventpH of SupernatantReported Recovery/YieldAnalytical MethodReference
Ethyl Acetate2Good recoveryLC-UV, LC-MS, GC-MS[1]
Chloroform7Good recovery, complete extraction from aqueous solutionLC-UV, LC-MS, GC-MS[1]
Ethyl Acetate7Lower recovery compared to other conditionsLC-UV, LC-MS, GC-MS[1]
Not specifiedNot specified~9 mg/L in culture supernatant after 48hLC-UV, LC-MS, GC-MS[1][2]
Not specifiedNot specifiedCan range from 7 mg/L to 55 mg/L depending on culture conditionsUV Spectrophotometry[3]

Experimental Protocols

Bacterial Cultivation

This protocol is optimized for Pseudomonas species known to produce this compound.

Materials:

  • Pseudomonas sp. (e.g., PA14H7 or P. donghuensis)

  • TY Broth[4][5] or MK Medium (a minimal medium)[6]

  • Incubator shaker

  • Sterile culture flasks

TY Broth Composition (per 1 Liter):

  • Tryptone: 5.0 g[5]

  • Yeast Extract: 3.0 g[5]

  • CaCl₂ x 2H₂O: 0.9 g[5]

  • Adjust pH to 6.8[5]

Procedure:

  • Prepare sterile TY broth or a suitable minimal medium (like MK medium) in culture flasks.

  • Inoculate the medium with a fresh colony or a starter culture of the Pseudomonas strain.

  • Incubate the culture at 30-37°C with vigorous shaking (approximately 200-250 rpm) for 48-72 hours. Optimal production of this compound is often observed in the stationary phase.

Extraction of this compound

This protocol describes a liquid-liquid extraction method to isolate this compound from the culture supernatant.

Materials:

  • Bacterial culture from Step 1

  • Centrifuge

  • Hydrochloric acid (HCl) or other suitable acid/base for pH adjustment

  • Ethyl acetate or Chloroform

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvest the bacterial culture by centrifugation at 8,000-10,000 x g for 20 minutes to pellet the cells.

  • Carefully decant the supernatant into a clean flask. This cell-free supernatant (CFS) contains the secreted this compound.

  • Adjust the pH of the CFS. For extraction with ethyl acetate, adjust the pH to 2 with HCl. For extraction with chloroform, adjust the pH to 7.[1]

  • Transfer the pH-adjusted CFS to a separatory funnel.

  • Add an equal volume of the selected organic solvent (ethyl acetate or chloroform) to the separatory funnel.[7]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (typically the bottom layer for chloroform and the top for ethyl acetate) will contain the this compound.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic extract using a rotary evaporator to obtain the crude extract.

Purification by Flash Chromatography

This protocol details the purification of the crude extract using flash chromatography.

Materials:

  • Crude this compound extract

  • Silica gel or C18 reverse-phase silica gel

  • Flash chromatography system

  • Solvents for mobile phase (e.g., water and methanol for reverse-phase)

  • Collection tubes

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., methanol/water mixture).

  • Pack a C18 reverse-phase flash chromatography column.

  • Equilibrate the column with the initial mobile phase (e.g., 98:2 water:methanol).

  • Load the dissolved crude extract onto the column.

  • Elute the column with a gradient of increasing organic solvent. A suggested gradient is:

    • 98:2 (water:methanol) for 2 minutes

    • Linear gradient to 0:100 (water:methanol) over 30 minutes

    • Hold at 0:100 (water:methanol) for 2 minutes[3]

  • Collect fractions and monitor the elution of this compound using a UV detector at 244 nm and 320 nm.[3]

  • Combine the fractions containing pure this compound and evaporate the solvent.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a reliable method for the quantification of this compound.[3]

Materials:

  • Purified this compound

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Helium carrier gas

  • Derivatizing agent (optional, but may be necessary to improve volatility)

GC-MS Parameters (Example):

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

  • Injector Temperature: 250°C

  • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Ion Source Temperature: 280°C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Mass Range: 50-650 m/z.[3]

  • Quantification Ion: The molecular ion of this compound (m/z 138) can be used for quantification.[3]

Procedure:

  • Prepare a standard curve using pure this compound of known concentrations.

  • Prepare the purified sample from the extraction for injection. Derivatization may be required.

  • Inject the sample into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway of this compound

experimental_workflow Cultivation Bacterial Cultivation (Pseudomonas sp.) Centrifugation Centrifugation (8,000-10,000 x g) Cultivation->Centrifugation Supernatant Cell-Free Supernatant (CFS) Centrifugation->Supernatant pH_Adjustment pH Adjustment (pH 2 for Ethyl Acetate or pH 7 for Chloroform) Supernatant->pH_Adjustment LLE Liquid-Liquid Extraction (Ethyl Acetate or Chloroform) pH_Adjustment->LLE Crude_Extract Crude Extract LLE->Crude_Extract Flash_Chromatography Flash Chromatography (C18 Reverse Phase) Crude_Extract->Flash_Chromatography Pure_Compound Pure this compound Flash_Chromatography->Pure_Compound Quantification Quantification (GC-MS) Pure_Compound->Quantification

References

Application Note: GC-MS Analysis of 7-Hydroxytropolone and its Iron Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxytropolone (7-HT) is a natural product exhibiting significant biological activities, including antibacterial and antifungal properties.[1][2] Its ability to chelate iron is crucial to its mechanism of action, forming a stable 2:1 complex with iron(III).[3][4][5] The analysis of 7-HT and its iron complex is essential for understanding its biological function, pharmacokinetic studies, and for quality control in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) has been identified as a highly reliable and suitable technique for the quantification of this compound.[3] This application note provides detailed protocols for the GC-MS analysis of 7-HT and its iron complex, including sample preparation and analytical methods.

Experimental Protocols

The following sections detail the necessary experimental procedures for the analysis of this compound and its iron complex. As this compound is not commercially available, a synthesis step is required.[3]

1. Synthesis of this compound

This compound can be synthesized in a multi-step process starting from tropolone.[3] A general synthetic scheme is outlined below. For detailed reaction conditions and purification procedures, referral to specific organic synthesis literature is recommended.[6]

  • Diagram of Synthetic Pathway

G Tropolone Tropolone Intermediate1 Intermediate 1 Tropolone->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 Intermediate3 Intermediate 3 Intermediate2->Intermediate3 Step 3 SevenHT This compound Intermediate3->SevenHT Step 4

Caption: Synthetic pathway for this compound from Tropolone.

2. Formation of the this compound-Iron(III) Complex

The this compound-iron(III) complex can be formed by reacting this compound with a source of ferric iron. The stoichiometry of the complex is 2:1 (7-HT:Fe(III)).[4][7]

  • Protocol:

    • Dissolve synthesized this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a solution of ferric chloride (FeCl₃) in the same solvent.

    • Mix the this compound and ferric chloride solutions in a 2:1 molar ratio.

    • Stir the reaction mixture at room temperature. The formation of the complex is often indicated by a color change.

    • The resulting solution containing the 7-HT-Fe(III) complex can be used for further analysis or the complex can be isolated.

  • Diagram of Complex Formation

G cluster_reactants Reactants cluster_product Product 7HT_1 This compound Complex 7-HT:Iron(III) 2:1 Complex 7HT_1->Complex 7HT_2 This compound 7HT_2->Complex Fe3 Fe(III) Fe3->Complex

Caption: Formation of the 7-HT:Iron(III) 2:1 complex.

3. Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for successful GC-MS analysis. The following protocols are designed for the extraction of 7-HT from a liquid matrix (e.g., bacterial culture supernatant) and for the preparation of the synthesized compounds.

  • Liquid-Liquid Extraction (for biological samples):

    • Adjust the pH of the aqueous sample (e.g., cell-free supernatant) to 7.

    • Extract the sample with an equal volume of chloroform or ethyl acetate.[2][3]

    • Separate the organic layer.

    • Repeat the extraction process two more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a small volume of a volatile organic solvent suitable for GC-MS (e.g., dichloromethane, hexane, methanol).[9][10]

  • Direct Dissolution (for synthesized compounds):

    • Dissolve the synthesized this compound or its iron complex in a volatile organic solvent to a concentration of approximately 10 µg/mL.[9]

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[10]

  • Derivatization (Optional but Recommended for 7-HT): To improve the volatility and thermal stability of the polar this compound, derivatization is recommended.[11][12] Silylation is a common technique for compounds with hydroxyl groups.[12]

    • Evaporate the solvent from the prepared sample extract.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and a suitable solvent (e.g., pyridine).[13]

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • The derivatized sample is then ready for GC-MS injection.

  • Experimental Workflow Diagram

G Sample Sample (Biological Fluid or Synthesized Compound) Extraction Liquid-Liquid Extraction (if applicable) Sample->Extraction Dissolution Direct Dissolution Sample->Dissolution Derivatization Derivatization (Optional) Extraction->Derivatization Dissolution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: General workflow for sample preparation and GC-MS analysis.

4. GC-MS Analysis Protocol

The following parameters are based on a published method for the analysis of this compound and can be adapted as needed.[3]

  • Instrumentation:

    • Gas Chromatograph: TRACE 1300 or equivalent

    • Mass Spectrometer: ISQ 7000 Single Quadrupole or equivalent

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Injection Volume: 1 µL

    • Split Ratio: 1:25

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 5 minutes

      • Ramp: 15 °C/min to 310 °C

      • Final hold: 2 minutes at 310 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: Scan m/z 50-500

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of this compound and its iron complex.

Table 1: GC-MS Retention Times and Characteristic Mass Fragments of this compound

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compoundNot explicitly stated, but tropolone is ~7.65 min[14]138[15]110, 82, 54[15]
TMS-derivatized 7-HTVaries with derivatizationExpected increase from nativeDependent on fragmentation of TMS derivative

Table 2: Mass Spectrometric Data for the this compound-Iron(III) Complex (Analyzed by LC-MS)

Note: The iron complex is generally not amenable to direct GC-MS analysis due to its low volatility.[9] The data below is from LC-MS analysis for characterization purposes.

ComplexMolecular Ion [m/z]Key Fragment Ions [m/z]Stoichiometry
[7-HT]₂-Fe(III)329.983[3][5]301.987, 273.992, 245.997[5]2:1 (7-HT:Fe(III))[3][4]

This application note provides a comprehensive overview and detailed protocols for the GC-MS analysis of this compound and the characterization of its iron complex. The provided methodologies, from synthesis and sample preparation to the specific GC-MS parameters, offer a solid foundation for researchers in the fields of natural product chemistry, microbiology, and drug development. The use of GC-MS is particularly advantageous for the quantification of the free this compound molecule due to its high resolution and sensitivity.[3] For the analysis of the iron complex, complementary techniques such as LC-MS are more appropriate.

References

Application Notes and Protocols: Assessing the Iron-Binding Capacity of 7-Hydroxytropolone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is a critical element for numerous physiological processes, but its dysregulation is implicated in a variety of pathological conditions, including iron overload diseases, neurodegenerative disorders, and certain cancers. The ability of iron to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it a potent catalyst for the formation of reactive oxygen species, leading to cellular damage. Iron chelators are therapeutic agents that bind to excess iron, rendering it inactive and promoting its excretion.

7-Hydroxytropolone is a naturally occurring compound that has demonstrated significant iron-chelating properties. It is produced by various bacteria, such as Pseudomonas donghuensis, and functions as a siderophore to scavenge iron from the environment.[1][2] This document provides detailed protocols for assessing the iron-binding capacity of this compound in vitro, offering a framework for its evaluation as a potential therapeutic agent.

Quantitative Data Summary

The iron-chelating activity of this compound has been characterized by its stoichiometric relationship with ferric iron. This key quantitative parameter is summarized below.

ParameterValueMethodReference
Stoichiometry (this compound:Fe³⁺)2:1Continuous Variation Method[1][2]
Production by Pseudomonas PA14H7~9 mg/LLC-UV, LC-MS, GC-MS[3]

Experimental Protocols

Two primary in vitro methods are detailed below for quantifying the iron-chelating ability of this compound: the Ferrozine Assay for assessing chelation in solution, and the Calcein-AM Assay for evaluating intracellular iron chelation.

Ferrozine-Based Spectrophotometric Assay for Iron Chelation

This assay quantitatively measures the ability of a compound to chelate ferrous iron (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which absorbs strongly at 562 nm. An effective chelator like this compound will sequester Fe²⁺, preventing it from binding to Ferrozine and thus causing a decrease in the absorbance at 562 nm.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (positive control)

  • Methanol or other suitable solvent for the test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 2.5 mg/mL.

    • Prepare a fresh 0.3 mM solution of ferrous sulfate in deionized water.

    • Prepare a 0.8 mM solution of Ferrozine in deionized water.

    • Prepare a 0.1 mM stock solution of EDTA in deionized water as a positive control. Create a serial dilution of EDTA (e.g., 5, 10, 20, 40, 60, 80 µM) to generate a standard curve.

  • Assay Procedure (in a 96-well plate): [4][5]

    • To appropriate wells, add 50 µL of various concentrations of this compound solution.

    • For the positive control, add 50 µL of the EDTA serial dilutions to separate wells.

    • For the blank (maximum absorbance), add 50 µL of the solvent used for the test compound.

    • Add 20 µL of the 0.3 mM ferrous sulfate solution to all wells.

    • Mix and incubate at room temperature for 10 minutes.

    • Add 30 µL of the 0.8 mM Ferrozine solution to each well to initiate the color reaction.

    • Incubate at room temperature for another 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

    • The iron-chelating activity is calculated as a percentage of inhibition of Ferrozine-Fe²⁺ complex formation using the following equation:[4] % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100

      • Where A_blank is the absorbance of the control (without chelator) and A_sample is the absorbance in the presence of this compound or EDTA.

    • The IC₅₀ value (the concentration of the chelator required to inhibit 50% of Ferrozine-Fe²⁺ formation) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Calcein-AM Assay for Intracellular Iron Chelation

This fluorescence-based assay measures the ability of a chelator to bind to the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the AM group, releasing the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of iron from the LIP. A potent intracellular iron chelator like this compound will remove iron from calcein, resulting in a dequenching and an increase in fluorescence.

Materials:

  • Adherent or suspension cells (e.g., HeLa, HepG2)

  • Calcein-AM

  • This compound

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/530 nm)

Protocol:

  • Cell Preparation:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Calcein Loading:

    • Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.

    • Dilute the Calcein-AM stock solution to a final working concentration of 1-2 µM in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C.[6]

  • Chelator Treatment and Measurement:

    • After incubation, wash the cells once with HBSS to remove excess Calcein-AM.

    • Add 100 µL of HBSS containing various concentrations of this compound to the wells. Include a positive control (e.g., another known cell-permeable chelator) and a negative control (HBSS only).

    • Immediately measure the baseline fluorescence (F₀) using a fluorescence plate reader (Ex/Em ~485/530 nm).

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 30-60 minutes) to monitor the increase in fluorescence over time (F_t).

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of intracellular iron chelation.

    • Data can be expressed as the change in fluorescence (F_t - F₀) or as a relative fluorescence unit over time.

    • Compare the rate of fluorescence increase for different concentrations of this compound to determine its dose-dependent intracellular iron-chelating activity.

Note: The Calcein-AM method primarily measures the cytosolic labile iron pool and may not fully account for iron within organelles like lysosomes, potentially underestimating the total chelatable iron.[7]

Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_7HT Prepare 7-HT Solutions add_chelator Add 7-HT to 96-well plate prep_7HT->add_chelator prep_Fe Prepare FeSO4 Solution add_Fe Add FeSO4 prep_Fe->add_Fe prep_Ferrozine Prepare Ferrozine Solution add_ferrozine Add Ferrozine prep_Ferrozine->add_ferrozine add_chelator->add_Fe 50 µL incubate1 Incubate 10 min add_Fe->incubate1 20 µL incubate1->add_ferrozine incubate2 Incubate 10 min add_ferrozine->incubate2 30 µL measure_abs Measure Absorbance at 562 nm incubate2->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate

Caption: Workflow for the Ferrozine-based iron chelation assay.

Calcein_AM_Assay_Workflow cluster_prep Cell & Reagent Preparation cluster_loading Calcein Loading cluster_treatment Treatment & Measurement plate_cells Plate cells in 96-well plate wash1 Wash cells with HBSS plate_cells->wash1 prep_calcein Prepare Calcein-AM Working Solution add_calcein Add Calcein-AM prep_calcein->add_calcein prep_7HT Prepare 7-HT Solutions add_7HT Add 7-HT prep_7HT->add_7HT wash1->add_calcein incubate1 Incubate 30 min at 37°C add_calcein->incubate1 wash2 Wash cells with HBSS incubate1->wash2 wash2->add_7HT measure_F Measure Fluorescence (Ex/Em ~485/530 nm) over time add_7HT->measure_F

Caption: Workflow for the Calcein-AM intracellular iron chelation assay.

Cellular Iron Metabolism and the Impact of this compound

The following diagram illustrates the primary pathways of cellular iron regulation and indicates where an intracellular iron chelator like this compound exerts its effects.

Cellular_Iron_Metabolism cluster_extracellular Extracellular cluster_cell Intracellular TfFe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) TfFe->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis DMT1 DMT1 Endosome->DMT1 Fe³⁺ → Fe²⁺ LIP Labile Iron Pool (LIP) - Fe²⁺ DMT1->LIP Release to Cytosol Ferritin Ferritin (Iron Storage) Fe³⁺ LIP->Ferritin Storage Mito Mitochondria (Fe-S clusters, Heme) LIP->Mito Utilization FPN Ferroportin (FPN) (Iron Export) LIP->FPN Export ChelatedFe 7-HT-Fe Complex (Inactive) LIP->ChelatedFe Chelator This compound Chelator->LIP Chelation Chelator->ChelatedFe

Caption: Impact of this compound on cellular iron metabolism.

References

Application of 7-Hydroxytropolone in Iron-Limiting Growth Conditions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a vast array of metabolic processes, including DNA synthesis, respiration, and cellular signaling. However, the bioavailability of iron in many environments is extremely low. To overcome this challenge, microorganisms have evolved sophisticated strategies to acquire iron, a key component of which is the production and secretion of high-affinity iron-chelating molecules known as siderophores. 7-Hydroxytropolone is a naturally occurring tropolonoid compound that functions as a potent siderophore. Produced by various bacteria, most notably Pseudomonas donghuensis, it plays a crucial role in iron scavenging under iron-limiting conditions.[1][2] Its ability to sequester ferric iron (Fe³⁺) not only facilitates the growth of the producing organism but also confers a competitive advantage by limiting the availability of this essential nutrient to other microorganisms. This unique property makes this compound a subject of significant interest for various applications, including the development of novel antimicrobial agents and as a tool to study iron metabolism.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in studies related to iron-limiting growth conditions.

Mechanism of Action

This compound acts as an efficient iron scavenger by forming a stable complex with ferric iron. The stoichiometry of the this compound-ferric iron complex has been determined to be 2:1, meaning two molecules of this compound bind to one ion of ferric iron.[2] This chelation process effectively sequesters iron from the environment, making it available for uptake by the producing microorganism. The production of this compound is tightly regulated and is typically repressed in the presence of sufficient iron.[2]

The antimicrobial activity of this compound is largely attributed to its iron-chelating properties. By sequestering iron, it creates an iron-deficient environment that inhibits the growth of other bacteria and fungi that are less efficient at iron acquisition. This bacteriostatic or fungistatic effect makes it a promising candidate for the development of novel antimicrobial therapies, particularly against pathogens that rely on efficient iron uptake for their virulence.[3]

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various plant pathogenic fungi.

OrganismTypeMIC (µM)Reference
Macrophomina phaseolinaFungus12.5[2]
Fusarium graminearumFungusNot specified, but active[2]
Fusarium semitectumFungusNot specified, but active[2]

Note: Further studies are needed to establish a broader spectrum of activity against a wider range of human and plant pathogens.

Growth Inhibition of Plant Pathogenic Bacteria

The following table indicates the bacteriostatic effect of this compound on the plant pathogen Dickeya solani.

OrganismTypeEffectConcentrationReference
Dickeya solaniBacteriumBacteriostatic9 mg/L[3]

Experimental Protocols

Protocol 1: Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

This protocol describes a method to quantify the production of this compound, a siderophore, in bacterial culture supernatants.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Bacterial culture grown in iron-limiting medium

  • Spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Mix the CAS and HDTMA solutions.

    • Slowly add 10 ml of an iron solution (1 mM FeCl₃·6H₂O in 10 mM HCl) to the CAS/HDTMA mixture while stirring. The resulting solution should be dark blue.

    • Autoclave the CAS assay solution and store it in the dark.

  • Sample Preparation:

    • Grow the bacterial strain of interest in an appropriate iron-limiting liquid medium.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant, which contains the secreted siderophores.

  • Assay:

    • In a microplate well or a cuvette, mix 100 µl of the bacterial supernatant with 100 µl of the CAS assay solution.

    • Incubate the mixture at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a spectrophotometer.

    • Use uninoculated iron-limiting medium as a blank.

  • Calculation:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where:

      • Ar = Absorbance of the reference (CAS solution + uninoculated medium)

      • As = Absorbance of the sample (CAS solution + culture supernatant)

Protocol 2: Growth Promotion Assay in a Siderophore-Deficient Mutant

This protocol is designed to demonstrate the ability of this compound to restore the growth of a bacterial mutant that is unable to produce its own siderophores in an iron-limiting environment.

Materials:

  • Siderophore-deficient bacterial mutant (e.g., a pvdA mutant of Pseudomonas aeruginosa)

  • Wild-type strain of the same bacterium

  • Iron-limiting solid or liquid medium (e.g., M9 minimal medium supplemented with a high concentration of an iron chelator like 2,2'-dipyridyl)

  • Sterile solution of this compound

  • Sterile water or appropriate solvent for this compound

  • Incubator

Procedure:

  • Preparation of Media:

    • Prepare an iron-limiting agar medium.

    • Prepare an iron-limiting liquid medium.

  • Inoculum Preparation:

    • Grow overnight cultures of the wild-type and siderophore-deficient mutant strains in a rich medium (e.g., LB broth).

    • Wash the cells twice with sterile saline or minimal medium to remove any residual iron and siderophores.

    • Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Agar Plate Assay (Qualitative):

    • Spread a lawn of the siderophore-deficient mutant on the iron-limiting agar plate.

    • Place a sterile paper disc onto the center of the plate.

    • Pipette a known amount of the this compound solution onto the paper disc.

    • As a negative control, pipette the solvent onto a separate disc.

    • Incubate the plate at the optimal growth temperature for the bacterium.

    • Observe for a zone of growth around the disc containing this compound.

  • Liquid Culture Assay (Quantitative):

    • In a multi-well plate or series of flasks, set up the following conditions in the iron-limiting liquid medium:

      • Siderophore-deficient mutant + this compound (at various concentrations)

      • Siderophore-deficient mutant + solvent control

      • Wild-type strain (as a positive control for growth)

    • Inoculate each well or flask with the washed bacterial suspension.

    • Incubate with shaking at the optimal growth temperature.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm.

    • Plot the growth curves to visualize the growth-promoting effect of this compound.

Signaling Pathways and Logical Relationships

Regulation of this compound Biosynthesis in Pseudomonas

The production of this compound is intricately regulated by a network of signaling pathways in response to iron availability. The Gac/Rsm (Global regulator of antibiotic and cyanide synthesis/Regulator of secondary metabolism) pathway acts as a positive regulator, while the SigW/RsiW system, an extracytoplasmic function (ECF) sigma/anti-sigma factor system, functions as a negative regulator.

GacRsm_Regulation Iron_Low Low Iron GacS GacS (Sensor Kinase) Iron_Low->GacS Activates GacA GacA (Response Regulator) GacS->GacA rsmYZ rsmY/rsmZ (sRNAs) GacA->rsmYZ Activates Transcription RsmA RsmA (Translational Repressor) rsmYZ->RsmA nfs_mRNA nfs cluster mRNA (7-HT biosynthesis) RsmA->nfs_mRNA Represses Translation HT_Biosynthesis This compound Biosynthesis nfs_mRNA->HT_Biosynthesis

Gac/Rsm positive regulation of this compound biosynthesis.

Under low iron conditions, the sensor kinase GacS is activated, leading to the phosphorylation of the response regulator GacA. Phosphorylated GacA then activates the transcription of small regulatory RNAs, rsmY and rsmZ. These sRNAs sequester the translational repressor protein RsmA, thereby relieving the repression of the nfs gene cluster mRNA, which is responsible for the biosynthesis of this compound.

SigW_Regulation High_Iron High Iron SigW SigW (ECF Sigma Factor) High_Iron->SigW Upregulates nfs_promoter nfs cluster promoter SigW->nfs_promoter Binds and Represses Transcription RsiW RsiW (Anti-Sigma Factor) RsiW->SigW HT_Biosynthesis This compound Biosynthesis nfs_promoter->HT_Biosynthesis

SigW/RsiW negative regulation of this compound biosynthesis.

Conversely, under high iron conditions, the expression of the ECF sigma factor SigW is upregulated. SigW can directly bind to the promoter region of the nfs gene cluster, repressing its transcription and thus inhibiting the biosynthesis of this compound. The activity of SigW is in turn inhibited by the anti-sigma factor RsiW.

Experimental Workflow: Growth Promotion Assay

The following diagram illustrates the workflow for the growth promotion assay described in Protocol 2.

Growth_Promotion_Workflow start Start prep_cultures Prepare overnight cultures (WT and Siderophore-Deficient Mutant) start->prep_cultures wash_cells Wash and resuspend cells prep_cultures->wash_cells setup_assay Set up assay conditions in iron-limiting medium wash_cells->setup_assay inoculate Inoculate with washed cells setup_assay->inoculate incubate Incubate under appropriate conditions inoculate->incubate measure_growth Measure growth (OD600) incubate->measure_growth analyze Analyze data and plot growth curves measure_growth->analyze end End analyze->end

Workflow for the this compound growth promotion assay.

This workflow outlines the key steps from preparing the bacterial cultures to analyzing the final growth data, providing a clear visual guide for conducting the experiment.

References

Application Notes and Protocols for Developing a Cytotoxicity Assay for 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxytropolone is a natural product exhibiting a range of biological activities, including antifungal and antibacterial properties. Structurally similar tropolone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting the potential of this compound as a therapeutic agent. The mechanism of cytotoxicity for many tropolones is linked to their ability to chelate iron, leading to the generation of reactive oxygen species (ROS) and the induction of apoptotic pathways.[1] This application note provides a detailed framework for developing and executing a comprehensive cytotoxicity assay for this compound. The protocols herein describe methods to quantify cell viability and elucidate the mode of cell death.

Key Experimental Approaches

A multi-assay approach is recommended to thoroughly characterize the cytotoxic effects of this compound. This includes:

  • MTT Assay: To assess overall cell metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH).

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting typical results.

Table 1: IC₅₀ Values of this compound in Various Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
A549 (Lung Carcinoma)75.2 ± 5.148.9 ± 3.825.1 ± 2.3
MCF-7 (Breast Adenocarcinoma)98.6 ± 7.365.4 ± 4.942.8 ± 3.1
HeLa (Cervical Cancer)82.1 ± 6.553.7 ± 4.233.6 ± 2.9
HEK293 (Normal Kidney)> 200> 200150.7 ± 11.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: LDH Release and Apoptosis/Necrosis Induction by this compound in A549 Cells (48h treatment)

Concentration (µM)% LDH Release (Cytotoxicity)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
0 (Control)5.2 ± 1.13.1 ± 0.82.5 ± 0.6
2515.8 ± 2.318.9 ± 2.18.7 ± 1.3
50 (IC₅₀)48.9 ± 4.545.3 ± 3.922.4 ± 2.5
10085.1 ± 7.225.1 ± 2.865.8 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.[2][3]

Materials:

  • This compound

  • Selected cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (e.g., 490 nm).

  • Data Analysis: Use the absorbance values from the untreated control (spontaneous LDH release) and a positive control (maximum LDH release induced by a lysis buffer provided in the kit) to calculate the percentage of cytotoxicity.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic cells with compromised membranes.[1][4][5]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound

  • Selected cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in Plates compound_treatment Treatment with this compound cell_seeding->compound_treatment incubation Incubation (24, 48, 72h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition collect_supernatant Collect Supernatant incubation->collect_supernatant harvest_cells Harvest Cells incubation->harvest_cells formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (570nm) formazan_solubilization->mtt_readout ic50 Calculate IC50 mtt_readout->ic50 ldh_reaction Add LDH Reagent collect_supernatant->ldh_reaction ldh_readout Measure Absorbance (490nm) ldh_reaction->ldh_readout cytotoxicity_quant Quantify Cytotoxicity ldh_readout->cytotoxicity_quant annexin_pi_stain Stain with Annexin V/PI harvest_cells->annexin_pi_stain flow_cytometry Flow Cytometry Analysis annexin_pi_stain->flow_cytometry apoptosis_quant Quantify Apoptosis/Necrosis flow_cytometry->apoptosis_quant

Figure 1: Experimental workflow for cytotoxicity assessment.
Potential Signaling Pathway of this compound-Induced Cytotoxicity

signaling_pathway cluster_cell Cancer Cell ht This compound iron Intracellular Iron ht->iron Chelation ros ROS Generation ht->ros Direct Induction iron->ros Inhibition of iron-dependent antioxidant enzymes mapk MAPK Pathway Activation (JNK, p38, ERK) ros->mapk apoptosis Apoptosis mapk->apoptosis cell_death Cell Death apoptosis->cell_death

Figure 2: Proposed signaling pathway for this compound.

Troubleshooting and Considerations

  • Assay Interference: Due to its iron-chelating and antioxidant properties, this compound could potentially interfere with assays that rely on redox reactions, such as the MTT assay. It is crucial to include a cell-free control where the compound is added to the assay reagents without cells to check for any direct reduction of the assay substrate.[2]

  • Solubility: Ensure complete solubilization of this compound in the culture medium to avoid inaccurate concentration-response curves. A small percentage of a solvent like DMSO can be used, but the final concentration should be kept low (typically <0.5%) and consistent across all treatments, including controls.

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay signal is within the linear range of detection.

Conclusion

This application note provides a comprehensive guide for establishing a robust cytotoxicity assay for this compound. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a detailed understanding of the cytotoxic potential and mechanism of action of this compound, which is essential for its further development as a potential therapeutic agent.

References

In Vivo Efficacy of 7-Hydroxytropolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo efficacy studies of 7-Hydroxytropolone in animal models of cancer, inflammation, or neurodegeneration. The primary research on this compound focuses on its role as a secondary metabolite from bacteria like Pseudomonas donghuensis, highlighting its potent antifungal and iron-chelating properties.[1][2]

To provide researchers, scientists, and drug development professionals with a relevant and detailed guide, this document presents application notes and protocols based on a structurally distinct compound with available in vivo efficacy data in inflammation, 7-hydroxyfrullanolide . This information is intended to serve as an illustrative example of the experimental design, data presentation, and potential signaling pathways that could be investigated for compounds like this compound in future preclinical research.

Illustrative Application Notes: 7-Hydroxyfrullanolide in Inflammatory Disease Models

These notes are based on the demonstrated in vivo efficacy of 7-hydroxyfrullanolide (7HF), a sesquiterpene lactone, in various animal models of inflammation.[3]

Therapeutic Potential:

7HF has shown significant potential as a therapeutic agent for acute and chronic inflammatory diseases. Its primary mechanism appears to be the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This activity suggests potential applications in conditions such as:

  • Rheumatoid Arthritis

  • Inflammatory Bowel Disease (e.g., Colitis)

  • Sepsis and Endotoxin-Induced Shock

  • Acute and Chronic Pain

Key Efficacy Endpoints in Animal Models:

  • Reduction in paw edema and thickness in arthritis and edema models.

  • Improvement in disease activity index and prevention of weight loss in colitis models.

  • Protection against endotoxin-mediated lethality.

  • Histological improvement in inflamed tissues, including reduced leukocyte infiltration and tissue damage.[3]

  • Reduction in articular index and protection against bone erosion in arthritis models.[3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of 7-hydroxyfrullanolide in various animal models of inflammation, based on published data.[3]

Table 1: Efficacy of 7-Hydroxyfrullanolide in a Murine Model of Colitis (DSS-Induced)

Treatment GroupDose (mg/kg, oral)Change in Body Weight (%)Disease Activity Index (DAI)Colon Length (cm)
Vehicle Control--20.5 ± 2.13.8 ± 0.25.9 ± 0.3
7HF50-8.2 ± 1.51.9 ± 0.37.8 ± 0.4
7HF100-4.1 ± 1.21.1 ± 0.28.9 ± 0.3
*p < 0.05 compared to vehicle control

Table 2: Efficacy of 7-Hydroxyfrullanolide in a Rat Model of Paw Edema (Carrageenan-Induced)

Treatment GroupDose (mg/kg, oral)Paw Edema Volume (mL) at 3hInhibition of Edema (%)
Vehicle Control-1.25 ± 0.11-
7HF500.82 ± 0.0934.4
7HF1000.59 ± 0.0752.8
Indomethacin100.51 ± 0.0659.2
p < 0.05 compared to vehicle control

Table 3: Efficacy of 7-Hydroxyfrullanolide in a Murine Model of Arthritis (Collagen-Induced)

Treatment GroupDose (mg/kg, oral)Articular Index (Day 35)Paw Thickness (mm, Day 35)
Vehicle Control-10.8 ± 0.73.9 ± 0.2
7HF506.2 ± 0.52.8 ± 0.1
7HF1004.1 ± 0.42.3 ± 0.1
*p < 0.05 compared to vehicle control

Experimental Protocols

The following are detailed methodologies for the key experiments cited for 7-hydroxyfrullanolide, which can serve as a template for future studies on this compound.

Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.

  • Treatment:

    • Administer 7-hydroxyfrullanolide (50 and 100 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily, starting from day 0 of DSS administration.

  • Efficacy Parameters:

    • Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

    • On day 8, euthanize the animals and measure the colon length from the cecum to the anus.

    • Collect colonic tissue for histological analysis (e.g., H&E staining) to assess edema, leukocyte infiltration, and crypt damage.

Protocol 2: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats, 150-200g.

  • Treatment:

    • Administer 7-hydroxyfrullanolide (50 and 100 mg/kg), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally.

  • Induction of Edema:

    • One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Efficacy Parameters:

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: Male DBA/1J mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Treatment:

    • Begin oral administration of 7-hydroxyfrullanolide (50 and 100 mg/kg) or vehicle daily from the onset of arthritis symptoms (typically around day 25).

  • Efficacy Parameters:

    • Monitor the development of arthritis by scoring the severity of inflammation in each paw (articular index).

    • Measure paw thickness using a digital caliper every other day.

    • At the end of the study (e.g., day 35), collect paws for histological analysis to assess joint destruction, pannus formation, and inflammatory cell infiltration.

Visualizations

Hypothetical Signaling Pathway for Anti-Inflammatory Action

The following diagram illustrates a potential signaling pathway through which a compound like 7-hydroxyfrullanolide may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This pathway could be a starting point for investigating the mechanism of action of this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Potential Point of Inhibition cluster_4 Nuclear Transcription cluster_5 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Binds to Promoter Compound This compound (Hypothetical) Compound->IKK Inhibits Cytokines TNF-α, IL-6 Cytokine_Genes->Cytokines Transcription & Translation Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting in vivo efficacy studies of a test compound in an animal model of disease.

G start Start: Hypothesis (Compound has in vivo efficacy) animal_model Select Appropriate Animal Model start->animal_model acclimatization Animal Acclimatization (e.g., 1 week) animal_model->acclimatization grouping Randomize Animals into Treatment Groups acclimatization->grouping baseline Record Baseline Measurements grouping->baseline induction Induce Disease (e.g., DSS, Carrageenan, Collagen) baseline->induction treatment Administer Test Compound, Vehicle, and Positive Control induction->treatment monitoring Monitor Clinical Signs and Efficacy Parameters treatment->monitoring endpoint Endpoint Data Collection (e.g., Tissue Harvesting) monitoring->endpoint analysis Data Analysis (Statistical Tests) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Hydroxytropolone Yield from Pseudomonas Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 7-hydroxytropolone yield from Pseudomonas cultures.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very low yield of this compound Incorrect Pseudomonas strain.Verify the strain is a known this compound producer (e.g., Pseudomonas donghuensis, Pseudomonas sp. PA14H7).
Inappropriate culture medium.Use a low-iron medium such as MKB liquid medium. Ensure the total iron concentration is minimal.
Suboptimal culture conditions (pH, temperature, aeration).Optimize culture parameters. A good starting point is a pH of 7.0-7.2 and a temperature of 28-30°C with vigorous shaking (e.g., 200 rpm).
Inactivation of the biosynthetic gene cluster.Ensure the Gac-Rsm cascade, a positive regulator, is functional.[1] Avoid conditions known to suppress secondary metabolism.
Low yield of this compound Insufficient precursor supply.Supplement the culture medium with precursors like phenylalanine or phenylacetic acid.
High iron concentration in the medium.Use high-purity water and reagents to prepare the medium. Avoid glassware that may leach iron. Production of this compound is repressible by iron in the medium.[2][3]
Suboptimal extraction procedure.Use an appropriate organic solvent for extraction, such as ethyl acetate or chloroform. Adjusting the pH of the culture supernatant before extraction can improve recovery.
Co-production of other metabolites.Some strains may also produce 3,7-dihydroxytropolone.[4][5] Optimize purification steps to separate these compounds.
Presence of Impurities in the Final Product Co-extraction of other media components or cellular metabolites.Purify the crude extract using flash chromatography with a C18 reverse-phase column.[6]
Degradation of this compound.Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and purification.
Contamination of the culture.Ensure aseptic techniques are followed throughout the cultivation process.
Inconsistent Yields Between Batches Variability in inoculum preparation.Standardize the inoculum size and growth phase. A 1% (v/v) inoculum from an overnight culture is a good starting point.[7]
Inconsistent media preparation.Prepare the culture medium from a single batch of reagents to minimize variability.
Fluctuations in incubator conditions.Monitor and record temperature and shaking speed to ensure consistency between batches.

Frequently Asked Questions (FAQs)

1. Which Pseudomonas strains are known to produce this compound?

Several Pseudomonas species have been identified as producers of this compound. Notably, Pseudomonas donghuensis and Pseudomonas sp. PA14H7 have been reported to produce this compound.[7][8]

2. What is the role of iron in this compound production?

Iron concentration is a critical factor. Low iron levels in the culture medium generally induce the production of this compound, which can act as an iron-scavenging molecule (siderophore).[2][3] High iron concentrations can repress its biosynthesis.

3. What is a suitable culture medium for producing this compound?

A low-iron medium is recommended. For example, MKB (King's B Medium) liquid medium with a total iron ion content not exceeding 1 µM has been used successfully for Pseudomonas donghuensis HT.[7] TY (Tryptone-Yeast extract) medium has also been used for Pseudomonas sp. PA14H7.[8]

4. Can the yield of this compound be improved by adding precursors to the medium?

Yes, the biosynthesis of this compound proceeds via phenylacetyl-coenzyme A. Supplementing the culture medium with precursors such as phenylalanine or phenylacetic acid can enhance the yield.

5. What are the optimal cultivation conditions for this compound production?

Optimal conditions can be strain-dependent. However, a good starting point is a temperature of 28-30°C, a pH of 7.0-7.2, and vigorous aeration (e.g., shaking at 200 rpm).[7]

6. How can this compound be extracted and purified from the culture?

After centrifugation to remove bacterial cells, the supernatant can be extracted with an organic solvent like ethyl acetate or chloroform.[1][6] The crude extract can then be purified using techniques such as flash chromatography on a C18 reverse-phase column.[6]

7. Are there any other related compounds produced alongside this compound?

Yes, some Pseudomonas strains that produce this compound have also been found to produce 3,7-dihydroxytropolone.[4][5]

Quantitative Data Summary

Pseudomonas StrainCulture MediumIncubation TimeYield of this compoundReference
Pseudomonas donghuensis HTMKB liquid medium (low iron)8-12 hours~80 mg/L[7]
Pseudomonas sp. PA14H7TY growth medium48 hours~9 mg/L[8]
Pseudomonas sp. PA14H7TY growth medium (optimized)Not specified7 - 55 mg/L[9]

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas donghuensis HT for this compound Production

1. Media Preparation (MKB Liquid Medium, Low Iron):

  • Per liter of distilled water, add:

    • Glycerol: 15 mL

    • Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O): 3.28 g

    • Acid-hydrolyzed casein: 5 g

    • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 2.5 g

  • Adjust the pH to 7.0-7.2.

  • Ensure the total iron ion (Fe²⁺ and Fe³⁺) content is not higher than 1 µM.

  • Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of P. donghuensis HT into a test tube containing 5 mL of MKB liquid medium.

  • Incubate overnight at 30°C with shaking.[7]

3. Fermentation:

  • Transfer the overnight culture to a 250 mL Erlenmeyer flask containing 50 mL of MKB liquid medium at a 1% (v/v) inoculum size.[7]

  • Incubate at 28-30°C for 8-12 hours with shaking at 200 rpm.[7]

Protocol 2: Extraction and Purification of this compound

1. Harvesting:

  • Centrifuge the culture broth at 10,000 rpm for 30 minutes at room temperature to pellet the bacterial cells.[7]

  • Collect the supernatant.

2. Extraction:

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • Extract the filtered supernatant with an equal volume of chloroform or ethyl acetate. The choice of solvent and pH for extraction can be optimized; for example, extraction with chloroform at pH 7 or ethyl acetate at pH 2 has been shown to be effective.[8]

  • Separate the organic phase.

3. Purification:

  • Evaporate the organic solvent to obtain the crude extract.

  • Purify the crude extract by flash chromatography using a C18 reverse-phase column.[6]

  • Monitor the purification process by UV-Vis spectroscopy at wavelengths of 244 nm and 320 nm.[6]

Visualizations

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound in Pseudomonas.

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound Production cluster_cultivation Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis Media_Prep 1. Media Preparation (Low Iron, e.g., MKB) Inoculation 2. Inoculation (1% v/v) Media_Prep->Inoculation Fermentation 3. Fermentation (28-30°C, 8-12h, 200 rpm) Inoculation->Fermentation Harvesting 4. Cell Removal (Centrifugation) Fermentation->Harvesting Extraction 5. Solvent Extraction (e.g., Chloroform) Harvesting->Extraction Purification 6. Flash Chromatography (C18 Column) Extraction->Purification Quantification 7. Quantification (LC-MS, GC-MS) Purification->Quantification Characterization 8. Characterization (NMR, etc.) Quantification->Characterization

Caption: General workflow for this compound production and analysis.

References

challenges in the chemical synthesis of 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 7-Hydroxytropolone and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the widely employed oxidopyrylium cycloaddition/ring-opening strategy.

Problem Potential Cause Recommended Solution
Low Yield of Cycloaddition Product 1. Dimerization of Oxidopyrylium Ylide: The oxidopyrylium ylide intermediate is prone to dimerization, a competing reaction that reduces the yield of the desired cycloadduct.[1]- Use a high concentration (5-20 equivalents) of the dipolarophile (alkyne) to trap the ylide before it dimerizes.[1]- Employ a base with a lower pKa, such as N,N-dimethylaniline, to generate the ylide slowly and maintain a low concentration.[1]
2. Volatility of Alkyne: Low-boiling point alkynes may exist in the gas phase at elevated reaction temperatures, reducing their effective concentration in the reaction mixture.[2]- Use an excess of the volatile alkyne and remove the excess by evaporation after the reaction is complete.[2]- Consider using alkynes with higher boiling points if the reaction chemistry allows.[2]
3. Inefficient Solid-Phase Synthesis: Solid-phase synthesis of α-hydroxytropolones can suffer from low yields.[3]- Consider a fluorous-phase synthesis approach, which has been shown to significantly increase overall yields.[3]
Difficult Purification of Final Product 1. Co-elution of Byproducts: Standard chromatographic methods may not effectively separate the desired this compound from structurally similar impurities.- For fluorous-tagged syntheses, utilize Fluorous Solid-Phase Extraction (FSPE) or Fluorous Liquid-Liquid Extraction (FLLE) for efficient purification.[4]
2. Tarry Residues: The acidic conditions used for demethylation can sometimes lead to the formation of hard-to-purify tars.- After quenching the demethylation reaction, perform a thorough aqueous workup with a pH 7 phosphate buffer to remove acidic residues before extraction and chromatography.[4]
Incomplete Demethylation 1. Insufficient Reaction Time or Temperature: The demethylation of the methoxy tropolone precursor may be incomplete under mild conditions.- For demethylation using HBr in acetic acid, ensure the reaction is heated to 120 °C for at least 1 hour in a sealed tube.[4]- When using Boron trichloride (BCl3), ensure the reaction is carried out at the appropriate temperature as specified in the protocol.[5]
2. Inappropriate Reagent: The chosen demethylating agent may not be effective for the specific substrate.- BCl3 is a powerful reagent for ring-opening and demethylation.[5] HBr in acetic acid is also a common and effective choice.[4]
Side Reaction: Ylide Demethylation 1. High Reaction Temperature with Certain Bases: N,N-dimethylaniline, while useful for controlling ylide concentration, can demethylate the oxidopyrylium ylide at higher temperatures.[1]- If demethylation of the ylide is observed, consider running the cycloaddition at a lower temperature for a longer duration.- Alternatively, explore other non-nucleophilic organic bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and its analogs?

A1: The oxidopyrylium [5+2] cycloaddition followed by a ring-opening/demethylation sequence is a versatile and widely used strategy.[5][6] This method allows for the construction of the seven-membered tropolone ring with a variety of substituents.

Q2: How can I improve the regioselectivity of the oxidopyrylium cycloaddition?

A2: The regioselectivity of the cycloaddition can be influenced by the electronic and steric properties of the substituents on both the oxidopyrylium ylide and the alkyne. Electron-withdrawing groups on the alkyne generally lead to higher reactivity and can influence the regiochemical outcome.

Q3: What are the typical reaction conditions for the final demethylation step to yield the hydroxytropolone?

A3: Common conditions for the demethylation of a methoxytropolone precursor include heating with 33% hydrobromic acid in acetic acid at 120 °C in a sealed tube.[4] Another effective reagent is boron trichloride (BCl3) in a suitable solvent like dichloromethane.[5]

Q4: Are there any stability concerns with this compound or its synthetic intermediates?

A4: The oxidopyrylium ylide intermediate is transient and prone to dimerization.[1] The final this compound product is generally stable, but like many phenolic compounds, it can be sensitive to oxidation, especially under basic conditions. It is advisable to store the final product under an inert atmosphere.

Q5: Can I use microwave irradiation to accelerate the cycloaddition reaction?

A5: Yes, microwave heating has been successfully used to significantly reduce the reaction time for the oxidopyrylium cycloaddition, often to as little as 5 minutes at 100 °C.[5]

Experimental Protocols

Protocol 1: Synthesis of a Polysubstituted α-Hydroxytropolone via Oxidopyrylium Cycloaddition and BCl3-mediated Ring-Opening

This protocol is adapted from the general procedure described for the synthesis of polysubstituted α-hydroxytropolones.[5]

Step 1: Oxidopyrylium Cycloaddition

  • To a solution of the appropriate 3-hydroxy-4-pyrone precursor in a suitable solvent (e.g., CH2Cl2), add the alkyne (1.5-5 equivalents).

  • Add a base (e.g., N,N-dimethylaniline) to generate the oxidopyrylium ylide in situ.

  • Heat the reaction mixture. Microwave heating at 100 °C for 5-15 minutes can be effective.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting 8-oxabicyclo[3.2.1]octene cycloadduct by column chromatography.

Step 2: BCl3-mediated Ring-Opening and Demethylation

  • Dissolve the purified cycloadduct in anhydrous CH2Cl2 and cool to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of boron trichloride (BCl3) in CH2Cl2 (typically 1 M solution).

  • Stir the reaction mixture at the same temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the this compound.

Protocol 2: Demethylation using HBr in Acetic Acid

This protocol is based on a procedure used for the final deprotection step in a fluorous-phase synthesis.[4]

  • Place the methoxy-tropolone precursor in a sealed tube reactor.

  • Add 33% hydrobromic acid in acetic acid.

  • Seal the reactor and heat the mixture to 120 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with a suitable organic solvent (e.g., CHCl3).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, FSPE, or FLLE).

Data Presentation

Table 1: Comparison of Purification Methods for a Fluorous-Tagged Synthesis of an α-Hydroxytropolone Derivative

Purification MethodYield of 4aReference
Fluorous Solid-Phase Extraction (FSPE)85%[4]
Fluorous Liquid-Liquid Extraction (FLLE)95%[4]

Visualizations

experimental_workflow start 3-Hydroxy-4-pyrone + Alkyne cycloaddition Oxidopyrylium [5+2] Cycloaddition start->cycloaddition Base (e.g., N,N-dimethylaniline) Heat (Microwave) cycloadduct 8-Oxabicyclo[3.2.1]octene Intermediate cycloaddition->cycloadduct ring_opening Ring-Opening & Demethylation cycloadduct->ring_opening BCl3 or HBr/AcOH purification Purification (Chromatography, FSPE, FLLE) ring_opening->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield of Cycloaddition Product? dimerization Check for Ylide Dimerization low_yield->dimerization Yes alkyne_volatility Assess Alkyne Volatility low_yield->alkyne_volatility Yes increase_alkyne Increase Alkyne Concentration (5-20 eq) dimerization->increase_alkyne slow_ylide_gen Use Weaker Base (e.g., N,N-dimethylaniline) dimerization->slow_ylide_gen excess_alkyne Use Excess Volatile Alkyne & Evaporate Later alkyne_volatility->excess_alkyne

Caption: Troubleshooting logic for low cycloaddition yield.

References

Technical Support Center: 7-Hydroxytropolone Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Hydroxytropolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. This can be triggered by several factors, including:

  • pH Instability: this compound is susceptible to degradation in both acidic and alkaline conditions. The UV-visible absorption spectrum of this compound is known to shift with pH, indicating changes in its chemical structure which can precede degradation.[1]

  • Oxidation: Tropolones can be sensitive to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Light Exposure: Photodegradation can occur upon exposure to UV or even ambient light.

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Presence of Metal Ions: As a potent iron chelator, this compound can interact with other metal ions, which may catalyze degradation reactions.[2][3]

Q2: How can I minimize the degradation of this compound in my stock solutions?

A2: To enhance the stability of your this compound stock solutions, consider the following preventative measures:

  • pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 7). Use a suitable buffer system to prevent pH fluctuations.

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or EDTA (a chelating agent that can prevent metal-catalyzed oxidation), can help mitigate oxidative degradation.[4]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down degradation kinetics.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are they?

A3: The appearance of new peaks in your chromatogram typically indicates the formation of degradation products. To identify these, a forced degradation study is recommended. This involves intentionally subjecting this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradants.[5][6][7] Characterization of these peaks can be achieved using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which aids in structure elucidation.[8][9]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid loss of potency in aqueous solution. Hydrolysis. Adjust the pH of the solution to a neutral range (pH 6-8) using a suitable buffer (e.g., phosphate buffer). Store the solution at a lower temperature (2-8°C).
Solution turns yellow/brown upon storage. Oxidation and/or Photodegradation. Prepare fresh solutions before use. If storage is necessary, add an antioxidant (e.g., 0.1% ascorbic acid) and protect the solution from light by using amber vials or wrapping the container in foil. Purging the solvent with nitrogen before preparing the solution can also minimize oxidation.
Precipitation observed in the solution. Poor solubility or formation of insoluble degradation products. Ensure the concentration is within the solubility limit for the chosen solvent. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its nature. Consider using a co-solvent system to improve solubility and stability.
Inconsistent results in biological assays. Degradation of this compound in the assay medium. Evaluate the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium, presence of other components). Prepare fresh dilutions from a stable stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Withdraw samples at various time points (e.g., 2, 6, 12, 24, 48 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Withdraw samples at various time points (e.g., 1, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for up to 24 hours, protected from light. Withdraw samples at various time points.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 72 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution and solid powder to UV light (254 nm) and fluorescent light for an extended period (e.g., up to 7 days). A control sample should be kept in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol describes the development of a reversed-phase HPLC method to separate this compound from its potential degradation products.[11][12][13]

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Initial Gradient: Start with a broad gradient to elute all components. A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Example Gradient: 5% B to 95% B over 20 minutes.

  • Optimization: Adjust the gradient slope, initial and final mobile phase composition, and isocratic holds to achieve optimal separation of the parent compound and all degradation peaks. The pH of the mobile phase can also be adjusted to improve resolution.

3. Detection:

  • Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorbance wavelength for this compound is around 327 nm.[14] Monitoring at a lower wavelength (e.g., 220 nm) may be necessary to detect degradation products that have lost the original chromophore.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.[6]

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterDurationExpected Degradation LevelPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C48 hours5-15%Hydrolytic products
Base Hydrolysis 0.1 M NaOH at RT24 hours10-20%Products of ring opening or rearrangement
Oxidation 3% H₂O₂ at RT24 hours10-20%Oxidized tropolone species
Thermal (Solid) 80°C72 hours5-10%Thermally induced decomposition products
Thermal (Solution) 60°C48 hours10-15%Thermally induced decomposition products
Photolytic (UV/Vis) UV (254 nm) & Vis light7 days5-15%Photodegradation products

Note: The expected degradation levels are approximate and should be confirmed experimentally. The nature of degradation products needs to be determined by techniques such as LC-MS.

Visualizations

degradation_pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation pH pH Temperature Temperature Light Light Oxidizing_Agents Oxidizing_Agents Metal_Ions Metal_Ions

Caption: Factors influencing the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 7-HT Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Identify_Degradants Identify Degradation Products (LC-MS) HPLC_Analysis->Identify_Degradants

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Low Solubility of 7-Hydroxytropolone for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low solubility of 7-Hydroxytropolone in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a cyclic ketone and a member of the tropolone family of natural products, known for its various biological activities, including as an iron scavenger and antibiotic.[1] Its low aqueous solubility can pose a significant challenge in bioassays, as achieving the desired concentrations in physiological buffers without precipitation is often difficult. This can lead to inaccurate and unreliable experimental results.

Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, and the formation of inclusion complexes or solid dispersions.[2][3] For this compound, leveraging its acidic nature through pH modification and using appropriate co-solvents are common and effective strategies.

Q3: In which common solvents can I dissolve this compound?

Q4: How does pH affect the solubility of this compound?

A4: The solubility of tropolones is pH-dependent.[4] this compound is an acidic compound, and its solubility in aqueous solutions is generally higher at a lower pH.[5][6] As the pH increases, the compound can become deprotonated, which may influence its solubility characteristics.

Q5: How should I prepare a stock solution of this compound?

A5: A common practice for poorly soluble compounds is to prepare a high-concentration stock solution in an organic solvent like DMSO.[2][3] This stock can then be diluted to the final working concentration in the aqueous bioassay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

Possible Causes:

  • "Salting out": The compound is significantly less soluble in the aqueous buffer than in the DMSO stock.

  • pH incompatibility: The pH of the aqueous medium may not be optimal for this compound solubility.

  • Buffer components: Certain salts in the buffer may interact with this compound, causing precipitation.

Solutions:

  • Optimize the final DMSO concentration: Keep the final DMSO concentration in the working solution as low as possible, typically below 1%, to minimize its effect on the assay and to reduce the chances of precipitation.

  • pH Adjustment: Since tropolones are more soluble at a slightly acidic pH, consider adjusting the pH of your final assay medium if your experimental design allows.

  • Use of solubilizing agents: Incorporate excipients like PEG300 or Tween-80 in your final dilution vehicle to improve solubility.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium.

Issue: Inconsistent results in bioassays.

Possible Causes:

  • Incomplete dissolution: The compound may not be fully dissolved in the stock solution.

  • Precipitation over time: The compound may be precipitating out of the working solution during the course of the experiment.

  • Degradation of the compound: this compound in solution may not be stable under the experimental conditions (e.g., exposure to light, elevated temperature).

Solutions:

  • Ensure complete dissolution of the stock solution: Use sonication or gentle warming (if the compound is heat-stable) to ensure the compound is fully dissolved in the DMSO stock.

  • Prepare fresh working solutions: Prepare working solutions immediately before use from the stock solution to minimize the risk of precipitation over time.

  • Check for visible precipitate: Before adding the compound to your assay, visually inspect the working solution for any signs of precipitation.

  • Stability testing: If you suspect degradation, you may need to perform stability studies of this compound under your specific assay conditions.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited, the following table provides data for the closely related compound, Tropolone, which can serve as a useful reference.

SolventTropolone Solubility (approx.)
Ethanol~30 mg/mL
DMSO~10 mg/mL
Dimethyl formamide (DMF)~5 mg/mL
Aqueous Buffer (e.g., PBS)Sparingly soluble

Data based on the product information sheet for Tropolone from Cayman Chemical.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 138.12 g/mol )[7]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 1.38 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Thaw a fresh aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Important: Add the DMSO stock solution to the medium and mix immediately to minimize local high concentrations that can cause precipitation.

  • Ensure the final concentration of DMSO in the well is below a level that affects your cells (typically ≤ 0.5%). For example, for a 1:1000 dilution to get a 10 µM final concentration, the final DMSO concentration will be 0.1%.

  • Prepare the working solutions fresh for each experiment. Do not store diluted aqueous solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C in Aliquots dissolve->store thaw Thaw Stock Solution Aliquot dilute Serially Dilute in Assay Medium thaw->dilute add_to_assay Add to Bioassay dilute->add_to_assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions precipitate Precipitate Observed in Working Solution? lower_dmso Lower Final DMSO % precipitate->lower_dmso Yes adjust_ph Adjust Medium pH (if possible) precipitate->adjust_ph Yes use_excipients Use Solubilizing Agents (e.g., PEG) precipitate->use_excipients Yes serial_dilution Perform Serial Dilutions precipitate->serial_dilution Yes no_precipitate Proceed with Assay precipitate->no_precipitate No

Caption: Troubleshooting logic for precipitation issues.

References

minimizing degradation of 7-Hydroxytropolone during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 7-Hydroxytropolone during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: this compound, a tropolone derivative with phenolic characteristics, is susceptible to degradation from several factors, including:

  • pH: As an acidic compound (pKa1 ≈ 5.6), its stability can be pH-dependent. Extreme pH values, both acidic and alkaline, can promote hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Many phenolic compounds are heat-labile.

  • Light: Tropolones can be light-sensitive and may undergo photo-isomerization or degradation upon exposure to light.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the phenolic structure.

  • Metal Ions: this compound is a known iron chelator, and interactions with other metal ions could potentially influence its stability.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Based on published literature, ethyl acetate and chloroform are commonly used solvents for the liquid-liquid extraction of this compound from aqueous media such as bacterial culture supernatants. The choice of solvent is often coupled with pH adjustment of the aqueous phase to optimize partitioning and recovery.

Q3: How does pH affect the extraction efficiency of this compound?

A3: The pH of the aqueous phase is critical for efficient extraction. To extract the acidic this compound into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 pH units below its pKa (approximately 5.6). This protonates the molecule, making it less polar and more soluble in the organic solvent. For example, adjusting the pH to around 2 is common for extraction with ethyl acetate.

Q4: My this compound extract has a lower than expected yield. What could be the cause?

A4: Low yield can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to diagnosing the issue. Common causes include incomplete extraction due to suboptimal pH, degradation of the compound during the process, or formation of emulsions. One study noted that extraction with ethyl acetate at a neutral pH of 7 resulted in lower recovery[1].

Q5: How should I store my this compound samples (both extracts and purified compound)?

A5: To minimize degradation, samples should be stored at low temperatures (e.g., -20°C or -80°C), protected from light by using amber vials or wrapping containers in foil, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For the solid compound, storage at -20°C has been shown to be effective for similar tropolones for extended periods. Aqueous solutions of tropolones are generally not recommended for long-term storage.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

dot

Caption: Troubleshooting decision tree for this compound extraction.

Quantitative Data on Stability

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C in the Dark.

pHIncubation Time (hours)Estimated % this compound Remaining
2.024>95%
4.024>98%
7.024~90%
9.024<80%

Note: This data is hypothetical and based on the general stability of phenolic acids being higher in acidic conditions.

Table 2: Illustrative Temperature Stability of this compound in Aqueous Solution (pH 4.0) in the Dark.

Temperature (°C)Incubation Time (hours)Estimated % this compound Remaining
424>99%
2524>98%
4024~90%
6024<75%

Note: This data is hypothetical and based on the known heat sensitivity of many natural phenolic compounds.

Table 3: Illustrative Photostability of this compound in Aqueous Solution (pH 4.0) at 25°C.

Light ConditionExposure Time (hours)Estimated % this compound Remaining
Dark (Control)8>99%
Ambient Lab Light8~90%
Direct Sunlight8<70%

Note: This data is hypothetical and based on the known light sensitivity of tropolone compounds.

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Bacterial Culture

This protocol is adapted from methods described for the extraction of this compound from Pseudomonas species culture supernatants.

dot

ExtractionWorkflow start Start: Bacterial Culture Supernatant centrifuge 1. Centrifuge culture to pellet cells. start->centrifuge collect_supernatant 2. Collect cell-free supernatant. centrifuge->collect_supernatant acidify 3. Acidify supernatant to pH 2-3 with 6M HCl (monitor with pH meter). collect_supernatant->acidify extract 4. Perform liquid-liquid extraction with an equal volume of ethyl acetate (x3). Use a separatory funnel and vent frequently. acidify->extract pool_organic 5. Pool the organic (ethyl acetate) layers. extract->pool_organic dry_organic 6. Dry the pooled organic phase over anhydrous sodium sulfate (Na2SO4). pool_organic->dry_organic filter 7. Filter to remove the drying agent. dry_organic->filter evaporate 8. Evaporate the solvent under reduced pressure (rotary evaporator, water bath <40°C). filter->evaporate end_node End: Crude this compound Extract (Store at -20°C, protected from light). evaporate->end_node

Caption: Workflow for this compound extraction from bacterial culture.

Methodology:

  • Cell Removal: Centrifuge the bacterial culture (e.g., at 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Transfer the supernatant to a beaker and, while stirring, slowly add 6M HCl to adjust the pH to 2.0-3.0. Monitor the pH using a calibrated pH meter. Perform this step in a fume hood.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and invert it gently several times to mix, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the collected organic layers. Add anhydrous sodium sulfate (Na₂SO₄) to the pooled extract and swirl gently. Let it stand for at least 30 minutes to remove residual water.

  • Filtration: Filter the extract through a fluted filter paper or a cotton plug to remove the sodium sulfate.

  • Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Storage: The resulting crude extract should be stored at -20°C or below, in a container protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration (e.g., 100 µg/mL). Include a control sample diluted with the solvent and kept under ambient conditions in the dark.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of acid before analysis.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solution (in a neutral buffer, e.g., pH 7 phosphate buffer) at 80°C for 24 hours in the dark.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent vessel) to a photostability chamber with a light source that provides both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in foil and placed in the same chamber.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stressed sample. Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to quantify the remaining this compound and observe the formation of degradation products.

  • Data Evaluation: Calculate the percentage of degradation for this compound under each stress condition. A stability-indicating method is considered specific if it can resolve the parent peak from all degradation product peaks. The degradation products can be further characterized using techniques like LC-MS/MS.

References

Technical Support Center: Optimization of HPLC Parameters for 7-Hydroxytropolone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 7-Hydroxytropolone using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often the interaction between the hydroxyl groups of the analyte and residual silanol groups on the silica-based column packing material.

    Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) by adding an acid modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, thereby reducing their interaction with this compound.

    • Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the silica surface to minimize the number of accessible free silanol groups.

    • Addition of a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can affect column longevity and may not be suitable for all applications, especially mass spectrometry.

    • Lower Injection Volume and Concentration: High sample concentration can lead to column overload and peak distortion. Try reducing the injection volume or diluting the sample.

  • Question: My peak is fronting. What could be the cause?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Column Overload: Injecting too much sample mass onto the column. Dilute your sample and re-inject.

    • Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent or may be precipitating upon injection into the mobile phase. Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase.

    • Column Collapse: This is a more severe issue where the stationary phase bed has been compromised. This is often indicated by a sudden and irreversible loss of performance.

Issue 2: Poor Resolution and Co-elution

  • Question: I am not getting good separation between this compound and other impurities. How can I improve the resolution?

  • Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

    Solutions:

    • Optimize Mobile Phase Composition:

      • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures. Start with a shallow gradient and then optimize the slope to improve the resolution of closely eluting peaks.

      • Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol, or vice versa.

    • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column stationary phase. For example, a phenyl-hexyl column may offer different selectivity for aromatic compounds like this compound compared to a standard C18 column.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence resolution.

Issue 3: Irreproducible Retention Times

  • Question: The retention time of my this compound peak is shifting between injections. What should I check?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.

    Solutions:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift.

    • Pump Performance: Check for leaks in the pump and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Issue 4: Loss of Signal or Sensitivity

  • Question: The peak area of this compound is decreasing over time. What could be the reason?

  • Answer: A gradual loss of signal can indicate sample degradation, column contamination, or detector issues.

    Solutions:

    • Sample Stability: this compound, being a phenolic compound, may be susceptible to oxidation.[1][2] Prepare samples fresh and consider using amber vials to protect them from light. It is also advisable to investigate the stability of this compound in the chosen mobile phase over the course of the analysis.

    • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, leading to a loss of performance. Implement a column washing step after each sequence to remove any adsorbed contaminants.

    • Detector Lamp: The detector lamp has a finite lifetime. A decrease in lamp intensity will lead to a loss of sensitivity. Check the lamp's usage hours and replace it if necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for this compound purification?

  • A1: A good starting point for method development is to use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of a mixture of water and acetonitrile, both containing 0.1% formic acid. A gradient from a low to a high percentage of acetonitrile is recommended to ensure the elution of all components.

  • Q2: What wavelength should I use for the detection of this compound?

  • A2: Based on its UV-Vis absorption spectrum, this compound has characteristic absorbance peaks at approximately 330 nm and 392 nm.[3] Monitoring at one of these wavelengths should provide good sensitivity. A photodiode array (PDA) detector is useful for confirming the peak identity by examining the full spectrum.

  • Q3: Is this compound stable under typical HPLC conditions?

  • A3: As a phenolic compound, this compound may be prone to oxidation, especially at neutral or basic pH.[1][2] Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to improve its stability during the analysis. It is also recommended to prepare samples fresh and protect them from prolonged exposure to light and air.

  • Q4: Can I use methanol instead of acetonitrile as the organic modifier?

  • A4: Yes, methanol can be used as an alternative to acetonitrile. The choice of organic solvent can affect the selectivity of the separation. If you are having difficulty resolving this compound from impurities with acetonitrile, trying a method with methanol is a good strategy.

  • Q5: How can I confirm the identity of the this compound peak in my chromatogram?

  • A5: The most definitive way to confirm the peak identity is to use a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio of the eluting compound, which can be compared to the expected mass of this compound. Alternatively, if an authentic standard is available, you can compare the retention time and the UV-Vis spectrum (using a PDA detector) of your peak with that of the standard. A retention time of around 6.92 minutes has been reported in one study, though this will vary depending on the specific HPLC conditions used.[4]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Purification

ParameterRecommended Value
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 330 nm or 392 nm[3]
Injection Volume 10 µL

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak Tailing Silanol interactionsLower mobile phase pH; use an end-capped column.
Poor Resolution Suboptimal selectivityOptimize mobile phase gradient and organic modifier.
Shifting Retention Times Inadequate equilibrationIncrease column equilibration time.
Loss of Signal Sample degradationPrepare fresh samples; use an acidic mobile phase.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of this compound

  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install a reversed-phase C18 column (4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Set the detector wavelength to 330 nm.

    • Set the flow rate to 1.0 mL/min.

  • Chromatographic Run:

    • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks and determine the purity of this compound based on the peak area percentage.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes retention_time Irreproducible Retention Times? resolution->retention_time No resolution_solutions Optimize Gradient Change Organic Modifier Try Different Column resolution->resolution_solutions Yes sensitivity Loss of Sensitivity? retention_time->sensitivity No retention_time_solutions Ensure Column Equilibration Prepare Fresh Mobile Phase Check Pump Performance retention_time->retention_time_solutions Yes end Problem Resolved sensitivity->end No sensitivity_solutions Check Sample Stability Wash Column Check Detector Lamp sensitivity->sensitivity_solutions Yes tailing_solutions Adjust Mobile Phase pH Use End-Capped Column Lower Sample Concentration tailing->tailing_solutions Tailing fronting_solutions Reduce Sample Load Check Sample Solubility tailing->fronting_solutions Fronting tailing_solutions->end fronting_solutions->end resolution_solutions->end retention_time_solutions->end sensitivity_solutions->end

Caption: A troubleshooting workflow for common HPLC issues.

HPLC_Optimization_Logic start Start HPLC Method Development column_selection Select Column (e.g., C18) start->column_selection mobile_phase Select Mobile Phase (ACN/Water + Acid) column_selection->mobile_phase detection Set Detection Wavelength (330 nm or 392 nm) mobile_phase->detection initial_run Perform Initial Gradient Run detection->initial_run evaluation Evaluate Chromatogram initial_run->evaluation good_separation Good Separation? evaluation->good_separation optimize_gradient Optimize Gradient Profile good_separation->optimize_gradient No final_method Final Optimized Method good_separation->final_method Yes optimize_gradient->evaluation change_solvent Change Organic Modifier (e.g., to Methanol) optimize_gradient->change_solvent change_solvent->evaluation change_column Change Column Chemistry (e.g., Phenyl-hexyl) change_solvent->change_column change_column->evaluation

Caption: Logical workflow for HPLC method optimization.

References

enhancing the production of 7-Hydroxytropolone through metabolic engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the production of 7-Hydroxytropolone (7-HT) through metabolic engineering.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for the biosynthesis of this compound?

A1: The primary precursors for 7-HT biosynthesis are phenylalanine and phenylacetic acid (PAA)[1]. The metabolic pathway intercepts the catabolism of PAA to form the seven-membered tropolone ring[2][3][4].

Q2: Which microbial chassis are commonly used for this compound production?

A2: Pseudomonas species, such as Pseudomonas sp. PA14H7 and Pseudomonas donghuensis, are native producers of 7-HT and are often used for its production[1][5][6]. Additionally, Streptomyces species are known to produce related tropolone compounds and can be engineered for 7-HT production[7]. Heterologous hosts like E. coli can also be engineered for the production of natural products and could potentially be used for 7-HT synthesis[8][9][10][11].

Q3: What is the role of iron in the production of this compound?

A3: this compound acts as an iron chelator[1][5]. Its production is often repressed by the presence of iron in the culture medium[5]. Therefore, cultivating the microbial host in an iron-restricted environment can enhance the production of 7-HT.

Q4: Are there any known byproducts in the this compound biosynthetic pathway?

A4: Yes, in some Pseudomonas species, 3,7-dihydroxytropolone (3,7-dHT) is produced alongside 7-HT from the same biosynthetic gene cluster[2][12]. The production levels of 3,7-dHT can be similar to that of 7-HT[2].

Troubleshooting Guide

Issue 1: Low or No Production of this compound

Possible Cause 1: Inadequate Precursor Supply The biosynthesis of 7-HT is dependent on the availability of phenylalanine and phenylacetic acid[1].

  • Solution: Supplement the culture medium with these precursors. The optimal concentration of the precursor should be determined empirically. For instance, the addition of 150 mg/L of phenylalanine has been shown to significantly enhance 7-HT production in Pseudomonas sp. PA14H7[1].

Possible Cause 2: Iron Repression High concentrations of iron in the culture medium can repress the biosynthetic gene cluster responsible for 7-HT production[5].

  • Solution: Use an iron-deficient medium to cultivate your microbial strain. The growth of the strain might be slower, but the specific production of 7-HT should increase.

Possible Cause 3: Suboptimal Gene Expression The expression levels of the key biosynthetic genes, such as those in the trl or tpo gene clusters, may not be optimal.

  • Solution:

    • Overexpress key enzymes in the pathway, such as the thioesterase (TpoD/TrlF) and monooxygenases (TrlCD, TrlE)[2][3][4][7].

    • Use strong, inducible promoters to control the expression of the biosynthetic genes.

    • Consider codon optimization of the genes for the specific expression host.

Issue 2: Precursor Addition Does Not Improve Yield

Possible Cause 1: Precursor Toxicity High concentrations of precursors like phenylacetic acid can be toxic to the cells, inhibiting growth and overall productivity.

  • Solution: Perform a dose-response experiment to determine the optimal precursor concentration that balances yield and cell viability. Consider implementing a fed-batch strategy to maintain a low but steady concentration of the precursor in the medium.

Possible Cause 2: Bottleneck in the Biosynthetic Pathway Even with sufficient precursors, a downstream enzyme in the pathway might be rate-limiting.

  • Solution:

    • Identify potential bottlenecks by analyzing intermediate accumulation. For example, the accumulation of 1,4,6-cycloheptatriene-1-carboxylic acid suggests a deficiency in the activity of the TrlF enzyme[7].

    • Enhance the expression of the rate-limiting enzyme.

Issue 3: Inconsistent Production Between Batches

Possible Cause 1: Variability in Culture Conditions Small variations in media composition, pH, temperature, or aeration can significantly impact the production of secondary metabolites.

  • Solution:

    • Strictly control all fermentation parameters.

    • Use a well-defined minimal medium to reduce variability from complex components.

    • Monitor and control the pH of the culture, as it can affect enzyme activity and cell physiology.

Possible Cause 2: Genetic Instability of the Engineered Strain Plasmids can be lost, or genomic integrations can be unstable, leading to a decrease in production over time.

  • Solution:

    • Incorporate selection markers to maintain plasmids.

    • Use genome integration strategies for more stable expression of the biosynthetic pathway.

    • Periodically re-sequence your production strain to check for mutations.

Data Presentation

Table 1: Effect of Precursor Supplementation on 7-HT Production in Pseudomonas sp. PA14H7

Precursor AddedConcentration (mg/L)7-HT Yield (mg/L)Reference
None0Baseline[1]
Phenylalanine15030[1]

Experimental Protocols

Protocol 1: Precursor Feeding for Enhanced 7-HT Production
  • Strain Cultivation: Inoculate a single colony of the production strain into a seed culture medium and grow overnight at the optimal temperature and shaking speed.

  • Production Culture: Inoculate the production medium (e.g., an iron-deficient minimal medium) with the seed culture to a starting OD600 of 0.1.

  • Precursor Addition: Prepare a sterile stock solution of the precursor (e.g., phenylalanine or phenylacetic acid). When the culture reaches the early to mid-exponential growth phase, add the precursor to the desired final concentration.

  • Incubation: Continue to incubate the culture under optimal conditions for 48-72 hours.

  • Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and 7-HT concentration using HPLC or GC-MS.

  • Extraction: Centrifuge the culture sample to separate the supernatant. Extract the supernatant with an organic solvent like ethyl acetate.

  • Quantification: Analyze the organic extract to determine the concentration of 7-HT.

Protocol 2: Generation of a Gene Deletion Mutant

This protocol provides a general workflow for creating a gene deletion mutant to study the function of a specific gene in the 7-HT biosynthetic pathway.

  • Construct Design: Design a deletion cassette containing flanking homologous regions of the target gene and a selection marker.

  • Assembly: Assemble the deletion cassette using PCR and cloning techniques.

  • Transformation: Introduce the deletion cassette into the host strain using an appropriate transformation method (e.g., electroporation, natural transformation).

  • Selection: Select for transformants that have incorporated the deletion cassette through homologous recombination using the selection marker.

  • Verification: Verify the gene deletion through PCR and sequencing.

  • Phenotypic Analysis: Analyze the mutant for the loss of 7-HT production or the accumulation of intermediates.

Visualizations

7_Hydroxytropolone_Biosynthesis_Pathway Simplified Biosynthetic Pathway of this compound cluster_precursor Precursor Supply cluster_pathway Core Biosynthesis cluster_enzymes Key Enzymes Phenylalanine Phenylalanine PAA Phenylacetic Acid Phenylalanine->PAA Multiple Steps PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA Enoyl_CoA Enoyl-CoA Intermediate PAA_CoA->Enoyl_CoA paa catabolon Cycloheptatriene_acid 1,4,6-cycloheptatriene-1-carboxylic acid Enoyl_CoA->Cycloheptatriene_acid Tropone Tropone Cycloheptatriene_acid->Tropone HT This compound Tropone->HT TpoN TpoN/ TrlA TpoN->Enoyl_CoA TpoD TpoD/ TrlF TpoD->Tropone TrlE TrlE TrlE->HT TrlCD TrlCD TrlCD->HT

Caption: Simplified biosynthetic pathway for this compound from precursors.

Troubleshooting_Workflow Troubleshooting Workflow for Low 7-HT Yield Start Low or No 7-HT Production Check_Precursors Check Precursor Supply Start->Check_Precursors Add_Precursors Supplement with Phenylalanine/PAA Check_Precursors->Add_Precursors Inadequate Check_Iron Check Iron Concentration Check_Precursors->Check_Iron Adequate Add_Precursors->Check_Iron No Improvement End Improved Yield Add_Precursors->End Improved Use_Iron_Deficient_Medium Use Iron-Deficient Medium Check_Iron->Use_Iron_Deficient_Medium High Check_Gene_Expression Analyze Gene Expression Check_Iron->Check_Gene_Expression Low Use_Iron_Deficient_Medium->Check_Gene_Expression No Improvement Use_Iron_Deficient_Medium->End Improved Optimize_Expression Overexpress Key Genes/ Optimize Codons Check_Gene_Expression->Optimize_Expression Suboptimal Check_Toxicity Assess Precursor Toxicity Check_Gene_Expression->Check_Toxicity Optimal Optimize_Expression->End Optimize_Concentration Optimize Precursor Concentration Check_Toxicity->Optimize_Concentration Toxic Analyze_Intermediates Analyze for Intermediate Accumulation Check_Toxicity->Analyze_Intermediates Not Toxic Optimize_Concentration->End Debottleneck Overexpress Rate-Limiting Enzyme Analyze_Intermediates->Debottleneck Bottleneck Found Analyze_Intermediates->End No Bottleneck Debottleneck->End

Caption: A logical workflow for troubleshooting low yields of this compound.

References

Technical Support Center: Recovery of 7-Hydroxytropolone from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 7-Hydroxytropolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful recovery and quantification of this compound from complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in recovering this compound from biological samples?

The primary challenges include:

  • Low recovery rates: Due to its polar nature, this compound may be difficult to extract efficiently from aqueous biological matrices using traditional liquid-liquid extraction protocols.

  • Matrix effects: Endogenous components in plasma, serum, and urine can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]

  • Protein binding: this compound may bind to plasma proteins, which can hinder its extraction and lead to underestimation of its concentration.

  • Metabolic instability: The compound may be metabolized by enzymes present in the biological matrix, leading to its degradation and reduced recovery.

  • Analyte stability: this compound may be unstable under certain pH or temperature conditions during sample storage and processing.

Q2: Which sample preparation technique is best for this compound?

The optimal technique depends on the specific biological matrix and the desired level of sample cleanup. The three most common methods are:

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a common solvent for precipitating proteins from plasma or serum.[3][4] While fast, it may result in a less clean extract and significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction of the polar this compound.[5][6]

  • Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and can be optimized for high selectivity and recovery.[7][8] It is a more complex and time-consuming method compared to PPT and LLE.

Q3: What analytical technique is most suitable for the quantification of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples.[9] This technique allows for the separation of this compound from other matrix components and its specific detection and quantification.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, consider the following:

  • Optimize sample preparation: Use a more rigorous cleanup method like SPE to remove interfering endogenous components.

  • Chromatographic separation: Develop an LC method that separates this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause Suggested Solution
Low recovery after Liquid-Liquid Extraction (LLE) Inappropriate organic solvent.Test a range of solvents with varying polarities. For polar compounds like this compound, consider solvents like ethyl acetate or a mixture of less polar and polar solvents.
Incorrect pH of the aqueous phase.Adjust the pH of the sample to suppress the ionization of this compound, making it more soluble in the organic phase. Since it is a weak acid, a lower pH should be tested.[6]
Insufficient mixing or extraction time.Ensure vigorous vortexing for an adequate amount of time to allow for efficient partitioning of the analyte into the organic phase.
Low recovery after Solid-Phase Extraction (SPE) Inappropriate sorbent material.Screen different SPE sorbent types (e.g., reversed-phase, mixed-mode) to find one with optimal retention and elution characteristics for this compound.
Incomplete elution.Optimize the elution solvent composition and volume to ensure complete desorption of the analyte from the sorbent.
Analyte breakthrough during loading.Ensure the sample is loaded onto the SPE column at an appropriate flow rate. Consider using a larger sorbent bed mass if breakthrough persists.
Low recovery after Protein Precipitation (PPT) Inefficient protein precipitation.Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma/serum is sufficient, typically 3:1 or greater.[3][4]
Analyte co-precipitation with proteins.Optimize the precipitation conditions, such as incubation time and temperature.
Consistently low recovery across all methods Analyte instability.Investigate the stability of this compound in the biological matrix at different temperatures and pH values. Consider adding stabilizers if necessary.
Strong protein binding.Pre-treat the sample to disrupt protein binding before extraction. This can involve the use of organic solvents or chaotropic agents.

Experimental Protocols

Protein Precipitation (PPT) for Plasma/Serum
  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is adapted from a method for a similar tropolone derivative and should be optimized for this compound.[10]

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid in water) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes recovery data for a tropolone derivative from mouse plasma using different extraction methods.[10] This data can serve as a starting point for optimizing the recovery of this compound.

Extraction Method Analyte Matrix Mean Recovery (%) RSD (%)
Protein PrecipitationMO-OH-Nap TropoloneMouse Plasma85.37.8
Solid-Phase ExtractionMO-OH-Nap TropoloneMouse Plasma92.15.2

Visualizations

General Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation Sample->Precipitation LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LCMS LC-MS/MS Analysis Precipitation->LCMS LLE->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for Low Analyte Recovery

G Start Low Recovery Observed CheckMethod Review Extraction Method Start->CheckMethod CheckPPT Protein Precipitation Issues? CheckMethod->CheckPPT CheckLLE Liquid-Liquid Extraction Issues? CheckMethod->CheckLLE CheckSPE Solid-Phase Extraction Issues? CheckMethod->CheckSPE OptimizePPT Optimize Solvent:Sample Ratio and Incubation CheckPPT->OptimizePPT Yes CheckStability Assess Analyte Stability (pH, Temp, Freeze-Thaw) CheckPPT->CheckStability No OptimizeLLE Optimize Solvent & pH CheckLLE->OptimizeLLE Yes CheckLLE->CheckStability No OptimizeSPE Optimize Sorbent & Elution CheckSPE->OptimizeSPE Yes CheckSPE->CheckStability No Resolved Recovery Improved OptimizePPT->Resolved OptimizeLLE->Resolved OptimizeSPE->Resolved CheckBinding Investigate Protein Binding CheckStability->CheckBinding CheckBinding->Resolved

Caption: Troubleshooting workflow for low recovery of this compound.

References

Validation & Comparative

Unraveling the Antifungal Mechanism of 7-Hydroxytropolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the antifungal mechanism of 7-Hydroxytropolone (7-HT), a promising natural product with broad-spectrum activity against phytopathogenic fungi. It objectively compares its proposed mechanism with existing antifungal agents, presents available quantitative data, and details the experimental protocols required for its evaluation.

Confirmed Antifungal Activity of this compound

This compound, a secondary metabolite produced by the bacterium Pseudomonas donghuensis SVBP6, has been identified as the primary compound responsible for the strain's potent and wide-ranging antifungal properties.[1][2][3][4][5] Its activity has been demonstrated against several economically important plant pathogens, including Macrophomina phaseolina, Fusarium graminearum, and Fusarium semitectum.[4]

A key structural feature essential for its biological activity is the presence of hydroxyl groups. Chemical modification of these groups leads to a complete loss of antifungal efficacy, highlighting their direct involvement in the compound's mechanism of action.[4]

Proposed Antifungal Mechanism: A Novel Approach to Fungal Inhibition

While the precise molecular target of this compound is still under investigation, the leading hypothesis points towards the inhibition of metalloenzymes within the fungal cell. 7-HT belongs to a class of compounds known as α-hydroxytropolones, which are recognized for their potent metalloenzyme-inhibiting capabilities.[1][4] These enzymes are critical for a vast array of cellular processes, and their disruption could lead to a cascade of events culminating in fungal cell death. This proposed mechanism distinguishes 7-HT from many commercially available antifungal drugs that primarily target the cell wall or membrane.

Initial suggestions that 7-HT's antifungal action was due to its iron-chelating properties have been largely dismissed, as its inhibitory activity is only minimally affected by the presence of iron.[1][2][4]

Comparative Performance: Quantitative Data

Direct, comprehensive comparative studies of this compound against a wide array of fungi and a panel of standard antifungal drugs are currently limited in the published literature. However, the available data indicates significant antifungal potential.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Tropolone Compounds

CompoundFungal SpeciesMICReference
This compoundFusarium graminearum12.5 µM[4]
This compoundFusarium semitectum12.5 µM[4]
TropolonePythium aphanidermatum6.0 µg/mL[6]

Table 2: General Comparison of Antifungal Classes

Antifungal ClassPrimary Mechanism of ActionSpectrum of ActivityExamples
Azoles Inhibit ergosterol biosynthesis, disrupting cell membrane integrity.[1][7][8]Broad-spectrum (Yeasts and Molds)Fluconazole, Itraconazole, Voriconazole
Polyenes Bind to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[2][7]Broad-spectrum (Yeasts and Molds)Amphotericin B, Nystatin
Echinocandins Inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.[7]Primarily active against Candida and Aspergillus species.Caspofungin, Micafungin
This compound Proposed to inhibit metalloenzymes, disrupting various cellular processes.Broad-spectrum against phytopathogenic fungi.-

Experimental Protocols

The standard method for determining the in vitro antifungal activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The following is a detailed protocol adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Antifungal Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulation.

  • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

  • Adjust the spore suspension to a concentration of 0.5-2.5 x 10^5 CFU/mL in RPMI-1640 medium.

3. Microplate Inoculation:

  • In a 96-well microtiter plate, add 100 µL of each antifungal dilution to respective wells.

  • Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the antifungal concentrations.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microplate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

GacRsm_Pathway EnvSignal Environmental Signal GacS GacS (Sensor Kinase) EnvSignal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates rsmY_Z rsmY/rsmZ genes GacA->rsmY_Z Activates transcription sRNAs RsmY/RsmZ sRNAs rsmY_Z->sRNAs transcribed to RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters target_mRNA 7-HT Biosynthesis mRNA RsmA->target_mRNA Binds & Represses Translation Translation target_mRNA->Translation HT_biosynthesis 7-HT Biosynthesis Translation->HT_biosynthesis

Caption: Gac/Rsm signaling pathway regulating 7-HT biosynthesis in Pseudomonas.[6][9][10][11][12]

Metalloenzyme_Inhibition HT This compound Metalloenzyme Fungal Metalloenzyme (e.g., with Zn²⁺ or Fe²⁺ cofactor) HT->Metalloenzyme Binds to metal cofactor Product Product Metalloenzyme->Product Catalyzes reaction Inhibited_Enzyme Inhibited Enzyme Complex Metalloenzyme->Inhibited_Enzyme Substrate Enzyme Substrate Substrate->Metalloenzyme Binds to active site Substrate->Inhibited_Enzyme Binding blocked Cell_Death Fungal Cell Death No_Product No Product Formation Inhibited_Enzyme->No_Product No_Product->Cell_Death Leads to

Caption: Proposed mechanism of 7-HT via metalloenzyme inhibition.

CWI_Pathway HT_stress This compound (Cell Stress) Cell_Membrane Cell Membrane/Wall HT_stress->Cell_Membrane Induces PKC1 Pkc1 Cell_Membrane->PKC1 Activates BCK1 Bck1 (MAPKKK) PKC1->BCK1 MKK1_2 Mkk1/2 (MAPKK) BCK1->MKK1_2 SLT2 Slt2/Mpk1 (MAPK) MKK1_2->SLT2 RLM1 Rlm1 (Transcription Factor) SLT2->RLM1 Phosphorylates Cell_Wall_Repair Cell Wall Repair Genes RLM1->Cell_Wall_Repair Activates transcription Survival Fungal Survival Cell_Wall_Repair->Survival Promotes

Caption: General fungal Cell Wall Integrity (CWI) stress response pathway.[13][14][15][16]

MIC_Workflow Start Start Prepare_Stock Prepare 7-HT Stock Solution Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Plate with Fungal Suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare Fungal Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (24-72h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound presents a compelling case as a natural antifungal agent with a potentially novel mechanism of action centered on the inhibition of essential metalloenzymes. This approach offers a promising avenue for the development of new antifungal drugs, particularly in the face of growing resistance to existing therapies.

However, significant research is still required to fully elucidate its antifungal properties. Future studies should focus on:

  • Identifying the specific fungal metalloenzyme targets of this compound to definitively confirm its mechanism of action.

  • Conducting comprehensive in vitro and in vivo studies to establish a broader spectrum of activity and compare its efficacy directly with a panel of standard antifungal drugs.

  • Performing transcriptomic and proteomic analyses of fungi treated with this compound to understand the downstream cellular and signaling pathways affected by its action.

A deeper understanding of these aspects will be crucial in harnessing the full therapeutic potential of this compound and its derivatives in the fight against fungal diseases.

References

A Comparative Analysis of the Antimicrobial Properties of 7-Hydroxytropolone and 3,7-Dihydroxytropolone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antimicrobial efficacy of two closely related tropolone compounds, supported by experimental data and methodological insights.

This guide provides a comprehensive comparison of the antimicrobial activities of 7-hydroxytropolone (7-HT) and 3,7-dihydroxytropolone (3,7-dHT), two natural compounds belonging to the tropolone class of secondary metabolites. Tropolones are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these molecules as novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 7-HT and 3,7-dHT has been evaluated against various microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

A key study directly comparing the two compounds demonstrated that 3,7-dihydroxytropolone exhibits more potent antibacterial activity against the Gram-positive bacterium Streptomyces scabies, a plant pathogen responsible for common scab in potatoes.[3][4] The MIC value for 3,7-dHT was found to be 2.5 µg/mL, which is twofold lower than the 5 µg/mL MIC value recorded for 7-HT against the same organism.[3][4] This suggests that the additional hydroxyl group in the 3-position of the tropolone ring enhances its inhibitory effect against this particular bacterium.

While extensive comparative data against a broader range of microbes is still emerging, this compound has been reported to possess broad-spectrum antibacterial and antifungal activity.[5][6][7] Further research is required to establish a comprehensive comparative dataset of MIC values for both compounds against a variety of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

CompoundMicroorganismTypeMIC (µg/mL)Reference(s)
This compound Streptomyces scabiesGram-positive bacterium5[3][4]
3,7-Dihydroxytropolone Streptomyces scabiesGram-positive bacterium2.5[3][4]

Experimental Protocols

The determination of antimicrobial activity is typically performed using standardized methods such as broth microdilution or disk diffusion assays. Below are detailed methodologies for these key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9][10]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound and 3,7-dihydroxytropolone in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Growth Medium: Use an appropriate sterile broth medium for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Microorganism: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • 96-Well Microtiter Plates: Use sterile 96-well plates for the assay.

2. Assay Procedure:

  • Dispense the growth medium into all wells of the microtiter plate.
  • Create a serial two-fold dilution of each test compound across the wells of the plate.
  • Inoculate each well with the standardized microbial suspension.
  • Include positive controls (microorganism in broth without test compound) and negative controls (broth only).
  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[11][12][13]

1. Preparation of Materials:

  • Test Compounds: Impregnate sterile filter paper disks with known concentrations of this compound and 3,7-dihydroxytropolone.
  • Agar Plates: Use appropriate agar plates (e.g., Mueller-Hinton agar for bacteria).
  • Microorganism: Prepare a standardized inoculum of the test microorganism and create a lawn of bacteria on the agar surface.

2. Assay Procedure:

  • Place the impregnated disks onto the surface of the inoculated agar plate.
  • Incubate the plates under suitable conditions.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Mechanism of Action and Biosynthesis

The antimicrobial activity of tropolones is often attributed to their ability to chelate metal ions, particularly iron, which are essential for microbial growth and various enzymatic processes.[6] By sequestering iron from the environment, these compounds effectively starve the microorganisms of this vital nutrient.

Both this compound and 3,7-dihydroxytropolone are synthesized in nature through a biosynthetic pathway that originates from phenylacetyl-coenzyme A.[3][5] This common precursor undergoes a series of enzymatic modifications to form the characteristic seven-membered tropolone ring.

G Proposed Mechanism of Action and Biosynthesis of Hydroxytropolones cluster_biosynthesis Biosynthesis cluster_moa Mechanism of Action Phenylacetyl-CoA Phenylacetyl-CoA Enzymatic Steps Enzymatic Steps Phenylacetyl-CoA->Enzymatic Steps Biosynthetic Pathway This compound This compound Enzymatic Steps->this compound 3,7-Dihydroxytropolone 3,7-Dihydroxytropolone This compound->3,7-Dihydroxytropolone Hydroxylation Hydroxytropolones Hydroxytropolones Iron Chelation Iron Chelation Hydroxytropolones->Iron Chelation binds to Microbial Cell Microbial Cell Iron Chelation->Microbial Cell deprives Inhibition of Growth Inhibition of Growth Microbial Cell->Inhibition of Growth leads to

Caption: Proposed mechanism and biosynthesis of hydroxytropolones.

G General Experimental Workflow for Antimicrobial Susceptibility Testing cluster_broth Broth Microdilution cluster_disk Disk Diffusion Start Start Prepare Test Compounds Prepare Test Compounds Start->Prepare Test Compounds Prepare Microbial Inoculum Prepare Microbial Inoculum Start->Prepare Microbial Inoculum Assay Setup Assay Setup Prepare Test Compounds->Assay Setup Prepare Microbial Inoculum->Assay Setup Serial Dilution Serial Dilution Assay Setup->Serial Dilution Impregnate Disks Impregnate Disks Assay Setup->Impregnate Disks Incubation Incubation Data Collection Data Collection Incubation->Data Collection Measure MIC Measure MIC Data Collection->Measure MIC Measure Zone of Inhibition Measure Zone of Inhibition Data Collection->Measure Zone of Inhibition Analysis Analysis End End Analysis->End Inoculation of Plates Inoculation of Plates Serial Dilution->Inoculation of Plates Inoculation of Plates->Incubation Measure MIC->Analysis Place Disks on Lawn Place Disks on Lawn Impregnate Disks->Place Disks on Lawn Place Disks on Lawn->Incubation Measure Zone of Inhibition->Analysis

Caption: Workflow for antimicrobial susceptibility testing.

References

Cross-Validation of LC-MS and GC-MS Methods for the Quantification of 7-Hydroxytropolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. 7-Hydroxytropolone, a natural product with notable biological activities, including antifungal and iron-chelating properties, is a molecule of significant interest.[1][2][3][4] This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the experimental protocols, present comparative performance data, and offer insights to help you select the optimal method for your research needs.

Method Comparison at a Glance

Both LC-MS and GC-MS are highly sensitive and selective techniques widely used in analytical chemistry.[5] However, they operate on different principles of separation and ionization, which influences their suitability for specific analytes. LC-MS is generally preferred for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[5][6] For a compound like this compound, which is a polar and relatively non-volatile molecule, LC-MS is often the more direct analytical approach. GC-MS analysis of such compounds typically requires a derivatization step to increase volatility and thermal stability.[5]

ParameterLC-MSGC-MS
Sample Volatility Not requiredRequired (or requires derivatization)
Derivatization Generally not necessaryOften required for polar analytes
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability of the analyte
Sample Throughput Can be high with modern UPLC systemsCan be high with autosamplers
Selectivity High, especially with tandem MS (MS/MS)High, especially with tandem MS (MS/MS)
Sensitivity Generally high, depending on ionization efficiencyCan be very high, especially for volatile compounds

Experimental Protocols

LC-MS Method for this compound Quantification

This protocol is based on typical methods for the analysis of polar small molecules in biological matrices.

1. Sample Preparation:

  • Extraction: For liquid samples (e.g., culture supernatant), a liquid-liquid extraction with a solvent like ethyl acetate is effective for isolating this compound.[3] For solid samples, a solid-liquid extraction followed by solvent evaporation and reconstitution in a suitable solvent is recommended.

  • Filtration: Prior to injection, filter the extracted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this compound from other matrix components.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly employed.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds like this compound.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Precursor Ion (for MRM): [M-H]⁻ at m/z 137.

  • Product Ions (for MRM): Fragmentation of the precursor ion will yield specific product ions that can be monitored.

GC-MS Method for this compound Quantification (with Derivatization)

As this compound is not sufficiently volatile for direct GC-MS analysis, a derivatization step is necessary. Silylation is a common derivatization technique for compounds with active hydrogens.

1. Sample Preparation and Derivatization:

  • Extraction and Drying: Extract this compound as described for the LC-MS method. It is crucial to ensure the extract is completely dry before derivatization, as silylating reagents are moisture-sensitive.

  • Derivatization: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection is preferred for trace analysis.

  • Temperature Program: An optimized temperature gradient is crucial for good chromatographic separation. For example, start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for initial identification of the derivatized compound's mass spectrum, followed by Selected Ion Monitoring (SIM) for quantification.

  • Monitored Ions (for SIM): Select characteristic ions from the mass spectrum of the silylated this compound derivative.

Method Validation and Performance

Method validation is essential to ensure that an analytical method is suitable for its intended purpose.[7][8][9][10] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Performance ParameterLC-MSGC-MS
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeCan be very low (pg/mL range) with optimized derivatization and injection
Limit of Quantification (LOQ) Low ng/mL rangepg/mL to low ng/mL range
Accuracy (% Recovery) Typically 85-115%Typically 80-120% (can be affected by derivatization efficiency)
Precision (%RSD) < 15%< 15% (can be affected by derivatization variability)

Workflow Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Data Data Acquisition & Quantification MS->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Complete Drying Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC Gas Chromatography (DB-5ms Column) Derivatization->GC MS Mass Spectrometry (EI Mode) GC->MS Data Data Acquisition & Quantification MS->Data

References

Synthetic vs. Natural 7-Hydroxytropolone: A Head-to-Head Comparison of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Hydroxytropolone, a tropolone derivative with a seven-membered aromatic ring, has garnered significant interest in the scientific community for its diverse biological activities. This compound can be obtained through chemical synthesis or isolated from natural sources, primarily bacteria of the Pseudomonas genus.[1][2] This guide provides an objective, data-driven comparison of the biological activities of synthetic and natural this compound, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Activities

The following table summarizes the available quantitative data for the biological activities of synthetic and natural this compound. It is important to note that direct comparative studies under identical conditions are limited. The data presented here is a compilation from various sources to provide a comprehensive overview.

Biological ActivityOrganism/TargetSynthetic this compound (Activity Metric)Natural this compound (Activity Metric)Reference(s)
Antifungal Macrophomina phaseolinaIC50: ~12.5 µMNot explicitly purified and tested, but crude extract containing it showed dose-dependent inhibition.[3]
Fusarium graminearumActive (Qualitative)Not explicitly purified and tested.[3]
Fusarium semitectumActive (Qualitative)Not explicitly purified and tested.[3]
Antibacterial Dickeya solaniSimilar growth-inhibitory effect to natural at 9 mg/L.Cell-free supernatant containing 9 mg/L showed significant bacteriostatic effect.[4]
Aminoglycoside-resistant bacteriaPotentiates aminoglycoside activity by inhibiting aminoglycoside-2"-O-adenylyltransferase.Not explicitly tested, but the study used a naturally isolated compound for initial characterization.[5][6]
Antiviral Herpes Simplex Virus-1 (HSV-1)EC50: 120 nM (for a biphenyl derivative)Not explicitly tested.[7]
Herpes Simplex Virus-2 (HSV-2)EC50: 80 nM (for a biphenyl derivative)Not explicitly tested.[7]
Hepatitis B Virus (HBV)Showed anti-HBV activity with selectivity indexes (CC50/EC50) of at least 20 for some derivatives.Not explicitly tested.[8]
Iron Chelation Ferrous iron (Fe²⁺)Forms a 2:1 complex with iron.Identified as a major iron chelator produced by Pseudomonas donghuensis.[9]

Note: The activity of synthetic this compound has been extensively studied through the evaluation of various derivatives to enhance potency and selectivity. The data for antiviral activity, in particular, often refers to these optimized synthetic analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal/Antibacterial Activity

This protocol is a generalized representation based on standard broth microdilution methods.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (synthetic or purified natural this compound)

  • Microorganism culture (e.g., fungal or bacterial strain)

  • Appropriate sterile growth medium (e.g., Tryptone Soy Broth, RPMI 1640)[6][10]

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate growth medium. Adjust the concentration of the culture to a standardized density (e.g., 1 x 10^6 cfu/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism's growth (e.g., 37°C for bacteria) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.[11][12] For fungi, the endpoint may be defined as a certain percentage of growth inhibition (e.g., MIC80, 80% inhibition) compared to the positive control.[10]

Ferrous Iron Chelation Assay

This protocol is based on the ferrozine assay, which measures the competition for ferrous ions between the test compound and the chromogenic agent ferrozine.

Objective: To determine the iron-chelating capacity of a compound.

Materials:

  • Test compound (synthetic or purified natural this compound)

  • Ferrous sulfate (FeSO₄) solution

  • Ferrozine solution

  • Buffer (e.g., acetate buffer, pH 4.9)[13]

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube or microplate well, mix a specific volume of the test compound solution with a buffered solution of ferrous sulfate.

  • Incubation: Allow the mixture to incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow the chelation of iron by the test compound.[13][14]

  • Addition of Ferrozine: Add the ferrozine solution to the mixture. Ferrozine will react with any remaining free ferrous ions to form a colored complex.

  • Second Incubation: Incubate the mixture again at room temperature for a short period (e.g., 10 minutes) to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).[14]

  • Calculation: The chelating activity is calculated as the percentage inhibition of ferrozine-iron complex formation compared to a control without the test compound. A known chelator like EDTA can be used as a positive control.

Mandatory Visualization

Signaling Pathway Diagram

The antimicrobial and cellular effects of this compound are, in part, attributed to its ability to chelate iron, an essential metal for many cellular processes. Iron deprivation can trigger a cascade of stress responses within a cell. The following diagram illustrates a generalized cellular response to iron limitation, a condition that can be induced by this compound.

Iron_Deprivation_Response cluster_extracellular Extracellular cluster_cellular Cellular Response 7HT_Fe This compound-Fe Complex Iron_Depletion Intracellular Iron Depletion 7HT_Fe->Iron_Depletion Reduced Iron Uptake 7HT This compound 7HT->7HT_Fe Chelation Fe Extracellular Iron (Fe³⁺) Fe->7HT_Fe Stress_Sensor Iron-Sensing Proteins Iron_Depletion->Stress_Sensor Triggers Transcription_Factor Stress Response Transcription Factor Stress_Sensor->Transcription_Factor Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Effects Cellular Effects (e.g., Growth Inhibition, Apoptosis) Gene_Expression->Cellular_Effects

Caption: Generalized cellular response to iron deprivation induced by this compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing the antimicrobial activity of this compound.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_confirmation Confirmation & Further Studies Compound This compound (Synthetic or Natural) MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay Microorganism Microbial Culture (Bacteria or Fungi) Microorganism->MIC_Assay Data_Analysis Data Analysis (Determine MIC) MIC_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Iron Chelation) Data_Analysis->Mechanism_Study Positive Result In_Vivo In Vivo Efficacy Studies Mechanism_Study->In_Vivo

Caption: Workflow for antimicrobial activity screening of this compound.

Conclusion

Both synthetic and naturally occurring this compound exhibit a broad range of significant biological activities. While direct comparative studies are not abundant, the available data suggests that synthetic this compound and its derivatives can achieve comparable or even superior potency in certain applications, such as antiviral therapies. The key advantage of synthetic routes lies in the ability to systematically modify the core structure to optimize for activity, selectivity, and pharmacokinetic properties. Natural this compound, primarily produced by microorganisms, serves as a crucial lead compound and a benchmark for these synthetic endeavors. Further head-to-head studies using highly purified forms of both natural and synthetic this compound under standardized conditions are warranted to fully elucidate any subtle differences in their biological profiles. The potent iron-chelating ability of this compound appears to be a central mechanism underpinning its diverse biological effects.

References

Validating the Role of 7-Hydroxytropolone in Pseudomonas aeruginosa Virulence: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 7-Hydroxytropolone (7-HT) and its potential role in mitigating the virulence of Pseudomonas aeruginosa, a critical pathogen of concern for researchers and drug development professionals. While direct experimental validation of 7-HT's impact on P. aeruginosa virulence is an emerging area of research, this document summarizes its known mechanisms and compares its potential efficacy against established quorum sensing (QS) inhibitors.

This compound: An Iron-Chelating Antagonist

This compound is a natural product synthesized by several Pseudomonas species. Its primary characterized mechanism of action is the chelation of iron, an essential nutrient for bacterial growth and the expression of various virulence factors.[1][2][3] Recent studies on Pseudomonas donghuensis have shown that 7-HT is a key virulence factor in infections against Caenorhabditis elegans and its production is regulated by the GacS/GacA two-component system, a known global regulator of virulence in P. aeruginosa.[1] This suggests a potential, yet underexplored, role for 7-HT in modulating the pathogenicity of P. aeruginosa.

Comparative Analysis: 7-HT vs. Quorum Sensing Inhibitors

The virulence of P. aeruginosa is tightly controlled by a complex network of cell-to-cell communication systems known as quorum sensing (QS).[4][5][6] These systems, primarily the las, rhl, and pqs systems, regulate the expression of a wide array of virulence factors, including biofilm formation, pyocyanin production, and motility.[4][6] This section compares the hypothesized role of 7-HT with the established effects of known QS inhibitors.

Table 1: Comparative Efficacy of Virulence Inhibitors on P. aeruginosa
CompoundTarget/Mechanism of ActionBiofilm InhibitionPyocyanin ReductionMotility Inhibition
This compound Iron Chelation (Hypothesized to limit iron availability for virulence factor synthesis)Data Not AvailableData Not AvailableData Not Available
Furanone C-30 Competitive inhibitor of LasR and RhlRSignificantSignificant-
Indole-7-hydroxyindole (7HI) Downregulation of QS and virulence factor genesIncreases biofilm formationSignificantAbolishes swarming motility
N-acyl Cyclopentylamides (C10-CPA) Interferes with LasR and RhlR interaction with autoinducersSignificantSignificant-

Data for Furanone C-30, 7HI, and C10-CPA are derived from published studies. The effects of this compound on these specific virulence factors in P. aeruginosa have not yet been extensively reported.

Signaling Pathways and Experimental Workflows

To understand the potential interplay of this compound and the established quorum sensing pathways, the following diagrams illustrate the key regulatory networks in P. aeruginosa and a proposed experimental workflow for validating the efficacy of virulence inhibitors.

Caption: Quorum Sensing network in P. aeruginosa.

Experimental_Workflow cluster_assays Virulence Factor Assays Start P. aeruginosa Culture Treatment Treatment with This compound or Alternative Inhibitor Start->Treatment Biofilm Biofilm Formation Assay (Crystal Violet Staining) Treatment->Biofilm Pyocyanin Pyocyanin Production Assay (Chloroform Extraction) Treatment->Pyocyanin Motility Swarming/Swimming/ Twitching Motility Assay Treatment->Motility Data Quantitative Data Analysis and Comparison Biofilm->Data Pyocyanin->Data Motility->Data

Caption: Experimental workflow for inhibitor validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of potential virulence inhibitors.

Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
  • Inoculum Preparation: Culture P. aeruginosa in a suitable broth (e.g., LB broth) overnight at 37°C. Dilute the overnight culture to a starting OD₆₀₀ of 0.05.

  • Treatment: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Add the test compound (this compound or alternative inhibitor) at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization: Discard the crystal violet solution and wash the wells with water. Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Pyocyanin Production Assay
  • Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of the test compound at various concentrations for 24-48 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube. Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing vigorously.

  • Acidification: Separate the chloroform layer (which will be blue) and add 0.5 volumes of 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin can be calculated using the molar extinction coefficient.

Protocol 3: Swarming Motility Assay
  • Plate Preparation: Prepare swarming agar plates (e.g., M9 minimal medium with 0.5% agar).

  • Inoculation and Treatment: Centrally inoculate the agar surface with a small volume (e.g., 2 µL) of an overnight culture of P. aeruginosa. The test compound can be incorporated directly into the agar medium at various concentrations.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: Measure the diameter of the zone of bacterial migration from the point of inoculation. A reduction in the diameter compared to the control indicates inhibition of swarming motility.

Future Directions

While the iron-chelating properties of this compound and its role in the virulence of other Pseudomonas species are established, its direct impact on P. aeruginosa remains a promising yet unproven area of investigation.[1][2][3] The experimental protocols provided herein offer a framework for the systematic evaluation of 7-HT as a potential anti-virulence agent against this formidable pathogen. Further research is warranted to elucidate its precise mechanism of action and to compare its efficacy against the growing arsenal of quorum sensing inhibitors.

References

Comparative Transcriptomics of Bacteria With and Without 7-Hydroxytropolone Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the transcriptomic landscapes of bacteria capable of producing 7-hydroxytropolone versus those in which this production is absent, for example, through targeted gene knockout. This compound is a secondary metabolite with notable biological activities, including antifungal and iron-chelating properties.[1][2][3][4] Understanding the global gene expression changes associated with its production is crucial for researchers in microbiology, drug development, and biotechnology.

While direct, publicly available comparative transcriptomic datasets for this compound production are not readily found, this guide synthesizes information on its biosynthetic pathway and general bacterial transcriptomic responses to construct a representative comparison. The data presented is a realistic, hypothetical representation based on known genetic and metabolic information.

Data Presentation: Hypothetical Comparative Transcriptomic Data

The following table summarizes hypothetical quantitative data from an RNA-seq experiment comparing a wild-type this compound-producing Pseudomonas strain to a mutant with a knockout in a key biosynthetic gene (e.g., a gene within the trl cluster). The data illustrates expected changes in gene expression.

Gene/Gene ClusterFunctionLog2 Fold Change (Mutant vs. Wild-Type)p-value
This compound Biosynthetic Cluster
trlAEnoyl-CoA hydratase domain protein-6.8< 0.001
trlB3-deoxy-d-arabino-heptulosonic acid-7-phosphate (DAHP) synthase homolog-7.2< 0.001
tpoDThioesterase-8.1< 0.001
tpoEFlavoprotein monooxygenase-7.5< 0.001
Phenylacetic Acid (PAA) Catabolism
paaAPhenylacetyl-CoA ligase2.5< 0.05
paaBPhenylacetyl-CoA oxygenase/reductase2.3< 0.05
paaCPhenylacetyl-CoA oxygenase/reductase2.1< 0.05
paaEPhenylacetyl-CoA-acceptor oxidoreductase2.6< 0.05
Iron Homeostasis
pvdSECF sigma factor for pyoverdine synthesis1.8< 0.05
fecIFerric citrate uptake regulator1.5< 0.05
Global Regulatory Systems
gacASensor kinase of GacS/GacA two-component system-1.2> 0.05
rsmAPost-transcriptional regulator-1.5> 0.05
Stress Response
cspDCold shock protein3.1< 0.01
hdeAPeriplasmic chaperone2.8< 0.01

Experimental Protocols

A typical comparative transcriptomics study using RNA-sequencing involves the following key steps.[5][6][7]

1. Bacterial Culture and RNA Extraction:

  • Culture Conditions: Wild-type and mutant bacterial strains are grown in a suitable medium to the mid-logarithmic phase. To investigate the role of precursors, the medium can be supplemented with compounds like phenylalanine or phenylacetic acid.[3]

  • RNA Stabilization: Bacterial cells are harvested, and RNA is immediately stabilized to prevent degradation.[5]

  • RNA Extraction: Total RNA is extracted using a commercial kit, followed by DNase treatment to remove any contaminating genomic DNA.[6] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.[8]

2. Ribosomal RNA (rRNA) Depletion:

  • Since bacterial RNA consists of over 90% rRNA, these molecules are depleted to enrich for messenger RNA (mRNA) and other non-coding RNAs.[5] This is a crucial step as bacteria lack the poly-A tails used for mRNA selection in eukaryotes.[7]

3. cDNA Library Preparation and Sequencing:

  • The enriched RNA is fragmented and reverse transcribed into complementary DNA (cDNA).[7]

  • Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.[7]

  • The final library is sequenced on a high-throughput sequencing platform (e.g., Illumina).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

  • Read Alignment: The high-quality reads are aligned to a reference bacterial genome.[5]

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical tools (e.g., DESeq2, edgeR) are used to identify genes with statistically significant changes in expression between the wild-type and mutant strains.[5]

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are functionally annotated, and enrichment analysis is performed to identify over-represented biological pathways (e.g., GO, KEGG).[8][9]

Mandatory Visualization

Caption: Biosynthetic pathway of this compound from phenylalanine.

Transcriptomics_Workflow Culture Bacterial Culture (Wild-Type & Mutant) RNA_Extraction Total RNA Extraction Culture->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Alignment Read Alignment QC->Alignment DGE Differential Gene Expression Analysis Alignment->DGE Annotation Functional Annotation DGE->Annotation

Caption: Experimental workflow for comparative bacterial transcriptomics.

Regulatory_Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylation Rsm Rsm sRNAs GacA->Rsm Activates transcription RsmA RsmA (RNA-binding protein) Rsm->RsmA Sequesters Biosynthesis This compound Biosynthesis Genes (trl, tpo) RsmA->Biosynthesis Represses translation

References

Assessing the Synergistic Potential of 7-Hydroxytropolone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, which utilizes the synergistic effects of multiple antimicrobial agents, is a promising strategy to enhance efficacy, reduce toxicity, and overcome resistance. 7-Hydroxytropolone (7-HT), a natural product with broad-spectrum antifungal activity, has been identified as a compelling candidate for such therapeutic approaches.[1][2][3] This guide provides an objective comparison of the potential of 7-HT in combination with other antifungals, supported by generalized experimental protocols to facilitate further research in this area.

Antifungal Properties of this compound

This compound is the primary metabolite responsible for the antifungal antagonism of Pseudomonas donghuensis strain SVBP6.[1][2] It has demonstrated a dose-dependent inhibitory effect against various phytopathogenic fungi, including Macrophomina phaseolina, Fusarium graminearum, and Fusarium semitectum.[1][2] The antifungal activity of 7-HT is intrinsic to its molecular structure, as derivatives with methoxy groups replacing the hydroxyl moieties (2,3-dimethoxy- and 2,7-dimethoxy-tropone) do not exhibit the same inhibitory effects.[1][2]

While specific data on the synergistic effects of this compound with conventional antifungal drugs are not yet available in the reviewed literature, its unique mechanism of action suggests a high potential for synergistic interactions. The primary proposed mechanism of action for α-hydroxytropolones is the inhibition of dinuclear metalloenzymes due to their ability to chelate metal ions.[4] This is distinct from the mechanisms of major antifungal classes like azoles (ergosterol synthesis inhibition), polyenes (ergosterol binding), and echinocandins (glucan synthesis inhibition), suggesting that combinations could target different essential fungal processes simultaneously.[5][6][7]

Experimental Protocols for Assessing Synergy

To systematically evaluate the synergistic potential of this compound with other antifungal agents, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.[8][9][10][11]

Methodology:

  • Preparation of Antifungal Agents: Prepare stock solutions of this compound and the other test antifungal in an appropriate solvent. Create serial two-fold dilutions of each agent in a liquid growth medium (e.g., RPMI-1640) to at least double their individual Minimum Inhibitory Concentrations (MICs).[9]

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the growth medium into each well. Along the ordinate (rows), add serial dilutions of this compound. Along the abscissa (columns), add serial dilutions of the second antifungal agent. This creates a matrix of varying concentrations of both agents.[11] Include wells with each agent alone to determine their individual MICs and a drug-free well as a growth control.

  • Inoculation: Prepare a standardized fungal inoculum (e.g., to 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Inoculate each well with 100 µL of the fungal suspension.[11]

  • Incubation: Incubate the plate at 35-37°C for 24-48 hours.[9][11]

  • Data Analysis: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth. Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[9]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[11]

Time-Kill Assay

Time-kill assays provide dynamic information about the rate and extent of fungal killing by antimicrobial agents, alone and in combination.[12][13]

Methodology:

  • Preparation of Cultures: Grow the fungal isolate overnight in a suitable broth medium. Prepare a starting inoculum adjusted to a standard turbidity (e.g., 0.5 McFarland standard).[12]

  • Experimental Setup: Prepare glass tubes with a final volume of broth containing the antifungal agents at desired concentrations (e.g., based on MIC values from the checkerboard assay).[14] Include tubes with each agent alone and a drug-free growth control.

  • Inoculation and Incubation: Inoculate the tubes with the prepared fungal suspension. Incubate the tubes at 35°C with agitation.[13]

  • Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), remove aliquots from each tube, perform serial dilutions, and plate them onto agar plates (e.g., Sabouraud dextrose agar).[12][13]

  • Colony Counting and Analysis: Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL). Plot the log10 CFU/mL against time.

    • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[12]

    • Indifference: < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Biofilm Susceptibility Assay

Fungal biofilms exhibit increased resistance to antifungal agents.[15][16] Assessing the activity of this compound combinations against biofilms is crucial.

Methodology:

  • Biofilm Formation: Dispense a standardized fungal suspension into the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours to allow for biofilm formation.[17]

  • Washing: Gently wash the wells with a sterile buffer (e.g., PBS) to remove non-adherent planktonic cells.

  • Addition of Antifungals: Add fresh medium containing serial dilutions of this compound and the other antifungal, alone and in combination, to the wells with the pre-formed biofilms.[17]

  • Incubation: Incubate the plate for a further 24-48 hours.[16][17]

  • Quantification of Biofilm Viability: Wash the wells again and quantify the metabolic activity of the remaining biofilm cells using a colorimetric assay such as the XTT reduction assay.[16][17] The sessile MIC (SMIC) is determined based on the percentage of inhibition compared to the drug-free control.[16]

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of 7-HT and test antifungal B Perform serial two-fold dilutions of each agent in a 96-well plate A->B D Inoculate the plate with the fungal suspension B->D C Prepare standardized fungal inoculum C->D E Incubate at 35-37°C for 24-48 hours D->E F Determine MIC of each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Classify interaction as Synergy, Additive, or Antagonism G->H

Checkerboard Assay Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare fungal inoculum C Inoculate tubes and incubate with agitation A->C B Prepare tubes with broth and antifungals (alone and combined) B->C D Collect samples at predetermined time points (0, 4, 8, 12, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates for 24-48h E->F G Count colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. time G->H I Determine synergy based on log10 reduction in CFU/mL H->I

Time-Kill Assay Experimental Workflow

Proposed_Mechanism_of_Action cluster_fungal_cell Fungal Cell Metalloenzyme Dinuclear Metalloenzyme (e.g., Alkaline Phosphatase) EssentialProcess Essential Cellular Process Metalloenzyme->EssentialProcess Catalyzes FungalGrowth Fungal Growth EssentialProcess->FungalGrowth Leads to HT This compound HT->Metalloenzyme Inhibition via metal chelation

Proposed Mechanism of this compound

Conclusion

While direct evidence of the synergistic effects of this compound with other antifungals is still forthcoming, its unique mechanism of action targeting metalloenzymes makes it a highly attractive candidate for combination therapy. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these potential synergies. Such studies are critical for the development of novel and more effective treatment strategies to combat the growing threat of invasive fungal infections.

References

7-Hydroxytropolone: A Comparative Guide to its Efficacy as a Specific Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 7-hydroxytropolone as a specific inhibitor of metalloenzymes. By objectively comparing its performance with alternative inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular biology.

Introduction to this compound and Metalloenzyme Inhibition

This compound is a natural product belonging to the tropolone class of compounds, known for their unique seven-membered aromatic ring structure. A key feature of tropolones is their ability to act as bidentate ligands, effectively chelating metal ions. This property is central to their biological activity, including their potential as metalloenzyme inhibitors. Metalloenzymes utilize a coordinated metal ion, most commonly zinc, iron, copper, or manganese, within their active site to catalyze a wide range of biochemical reactions. The chelation of this essential metal ion by inhibitors like this compound can disrupt enzymatic function, making them attractive candidates for therapeutic development against a variety of diseases. The primary mechanism of inhibition by this compound and other tropolones is the formation of a stable complex with the metal cofactor in the enzyme's active site, thereby preventing substrate binding or catalysis.

Many tropolone derivatives have been investigated for their inhibitory effects against various metalloenzymes. For instance, unsubstituted tropolone has shown inhibitory activity against enzymes such as carboxypeptidase A, thermolysin, and matrix metalloproteinases (MMPs) with IC50 values ranging from millimolar to micromolar concentrations.[1] The diverse biological activities of tropolones, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, are often attributed to their metal-chelating properties.[1]

Comparative Analysis of Inhibitory Activity

A critical aspect of validating any inhibitor is to determine its potency and specificity against a panel of relevant enzymes. This section compares the inhibitory activity of this compound and its derivatives with that of established inhibitors for key metalloenzymes, including 5-lipoxygenase (5-LO) and prolyl 4-hydroxylase (P4H).

Inhibition of 5-Lipoxygenase (5-LO)

5-Lipoxygenase is a non-heme iron-containing dioxygenase that plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. As such, inhibitors of 5-LO are of significant interest for the treatment of inflammatory diseases.

While direct experimental data on the inhibition of 5-LO by this compound is limited in the readily available literature, the known iron-chelating capability of the tropolone scaffold suggests its potential as a 5-LO inhibitor. The catalytic activity of 5-LO is dependent on the redox state of its active site iron atom, making it a prime target for chelating agents.

Table 1: Comparison of IC50 Values for 5-Lipoxygenase Inhibitors

InhibitorIC50 (µM)Mechanism of Action/Notes
This compound Data not availablePutative iron chelator
Zileuton0.5 - 1.0Iron chelator, clinically used for asthma
BWA4C0.1 - 9.1Iron-ligand inhibitor
AA-8610.1 - 9.1Redox inhibitor
Tryptanthrin0.6Indirect inhibitor, modifies subcellular localization of 5-LO[2]
Aethiopinone0.11Natural product inhibitor from Salvia aethiopis[3]

Note: IC50 values can vary depending on the specific assay conditions.

Inhibition of Prolyl 4-Hydroxylase (P4H)

Prolyl 4-hydroxylases are non-heme iron-containing dioxygenases that are critical for collagen biosynthesis and the regulation of the hypoxia-inducible factor (HIF). Inhibitors of P4H have therapeutic potential in fibrotic diseases and anemia. The catalytic mechanism of P4H involves an iron(II) center, making it a target for metal-chelating inhibitors.

Similar to the case with 5-LO, specific IC50 values for this compound against P4H are not readily found in the literature. However, the ability of tropolones to chelate iron suggests a plausible mechanism for P4H inhibition.

Table 2: Comparison of IC50 Values for Prolyl 4-Hydroxylase (PHD2 isoform) Inhibitors

InhibitorIC50 (nM)Mechanism of Action/Notes
This compound Data not availablePutative iron chelator
Molidustat (BAY 85-3924)7Competitive with 2-oxoglutarate
IOX43Competitive with 2-oxoglutarate
FG-4592 (Roxadustat)27Competitive with 2-oxoglutarate, in clinical use
Vadadustat29Competitive with 2-oxoglutarate
GSK1278863 (Daprodustat)67Competitive with 2-oxoglutarate
2,4-Pyridine dicarboxylate~10,0002-oxoglutarate analog

Note: IC50 values are for the PHD2 isoform and can vary based on assay conditions.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of enzyme inhibitors. Below are representative protocols for assaying the inhibition of 5-lipoxygenase and prolyl 4-hydroxylase.

5-Lipoxygenase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature methods.[3]

Materials:

  • 5-Lipoxygenase enzyme (human recombinant or purified)

  • LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl₂)

  • LOX Substrate (e.g., linoleic acid or arachidonic acid)

  • LOX Probe (a fluorescent indicator for hydroperoxides)

  • This compound and other test inhibitors

  • Zileuton (as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = ~500/536 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and inhibitors in LOX Assay Buffer.

  • Inhibitor Incubation: To each well of the microplate, add 90 µL of the 5-LOX enzyme solution. Add 10 µL of the inhibitor solution at various concentrations (or buffer for the no-inhibitor control). Add 10 µL of Zileuton solution to the positive control wells. Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the LOX substrate to each well.

  • Measurement: Immediately begin measuring the fluorescence intensity at 30-second intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Prolyl 4-Hydroxylase Inhibition Assay (Succinate Detection)

This protocol is based on the detection of succinate, a co-product of the P4H-catalyzed reaction.[5][6]

Materials:

  • Prolyl 4-hydroxylase (human recombinant C-P4H1)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.4, containing 10 mM NaCl)

  • Peptide Substrate (e.g., (Pro-Pro-Gly)n)

  • FeSO₄ (freshly prepared in 10 mM HCl)

  • Ascorbate

  • α-Ketoglutarate

  • Catalase

  • This compound and other test inhibitors

  • Succinate Detection Reagent (e.g., Succinate-Glo™ Assay kit)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Inhibitor Incubation: In a microcentrifuge tube, pre-incubate the C-P4H1 enzyme with the test inhibitor (or buffer for control) on ice for at least 30 minutes.

  • Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the peptide substrate, FeSO₄, catalase, ascorbate, and α-ketoglutarate in the assay buffer.

  • Reaction Initiation: Add the enzyme-inhibitor mixture to the reaction mixture in the wells to a final volume of 10 µL. Incubate at room temperature for 1 hour.

  • Succinate Detection: Add 10 µL of Succinate Detection Reagent I, shake for 30 seconds, and incubate at room temperature for 60 minutes. Then, add 20 µL of Succinate Detection Reagent II and incubate for 10 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A decrease in luminescence corresponds to the inhibition of P4H activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Caption: Mechanism of metalloenzyme inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Fluorescence, Luminescence) C->D E Calculate Reaction Rates D->E F Determine % Inhibition E->F G Calculate IC50 Value F->G

Caption: General experimental workflow for determining IC50 values.

Conclusion and Future Directions

This compound, with its inherent metal-chelating properties, presents a promising scaffold for the development of metalloenzyme inhibitors. Its natural origin and known biological activities, such as its antifungal properties which are linked to iron chelation, underscore its potential.[7][8][9][10][11] However, a comprehensive validation of its specificity and potency against a broad range of metalloenzymes, particularly clinically relevant targets like 5-lipoxygenase and prolyl 4-hydroxylase, is currently lacking in the public domain.

The data presented in this guide for established inhibitors of 5-LO and P4H provide a benchmark for future studies on this compound. The detailed experimental protocols offer a clear path for researchers to conduct these essential validation experiments. Future research should focus on:

  • Systematic Screening: Evaluating the inhibitory activity of this compound and a library of its derivatives against a diverse panel of metalloenzymes to establish its selectivity profile.

  • Kinetic Studies: Performing detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for promising targets.

  • Structural Biology: Obtaining crystal structures of this compound in complex with target metalloenzymes to elucidate the precise binding interactions and guide further inhibitor design.

  • Cell-Based and In Vivo Studies: Progressing potent and selective inhibitors into cellular and animal models to assess their therapeutic potential.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound and the broader class of tropolones as a valuable source of novel metalloenzyme inhibitors for the treatment of a wide range of human diseases.

References

Comparative Analysis of 7-Hydroxytropolone's Antifungal Efficacy: A Review of Pathogenic and Commensal Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the current understanding of 7-Hydroxytropolone's (7-HT) antifungal activity. The primary focus of existing research has been on its efficacy against pathogenic fungi, particularly those affecting plants. A significant knowledge gap exists regarding its effects on commensal fungi, which is crucial for evaluating its potential as a selective antifungal agent. This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key concepts to facilitate further research in this area.

Executive Summary

This compound, a natural secondary metabolite produced by bacteria such as Pseudomonas donghuensis, has demonstrated broad-spectrum antifungal properties.[1][2][3][4] Its proposed mechanism of action involves the inhibition of essential dinuclear metalloenzymes in fungi, distinguishing it from common iron-chelating siderophores.[1][2] While data confirms its inhibitory effects against a range of phytopathogenic fungi, there is a notable lack of research on its impact on commensal fungal species, such as those found in the human gut microbiota. This disparity is a critical consideration for the development of 7-HT as a therapeutic agent, as selectivity for pathogens over beneficial microorganisms is a key determinant of a drug's safety and efficacy.

Data Presentation: Antifungal Activity of this compound

The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) of this compound against various pathogenic fungi. No peer-reviewed data was found regarding the MIC of 7-HT against common commensal fungi like Saccharomyces cerevisiae or Saccharomyces boulardii.

Fungal SpeciesTypeTest MethodInhibitory ConcentrationReference
Macrophomina phaseolinaPathogenic (Phytopathogen)Microplate AssayIC50: ~12.5 µM[1]
Fusarium graminearumPathogenic (Phytopathogen)Not SpecifiedActive Inhibition[1]
Fusarium semitectumPathogenic (Phytopathogen)Not SpecifiedActive Inhibition[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and extension of research findings. Below are standardized methodologies for key experiments relevant to the study of this compound's antifungal effects.

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many phytopathogens, Sabouraud Dextrose Agar for human pathogens) at a suitable temperature until sporulation.

    • Harvest spores or conidia by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a surfactant (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Drug Dilution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the 7-HT stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be aided by spectrophotometric reading of optical density.

Protocol 2: Metalloenzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 7-HT on a specific fungal metalloenzyme.

  • Enzyme and Substrate Preparation:

    • Purify the target fungal metalloenzyme using standard biochemical techniques.

    • Prepare a stock solution of the enzyme's specific substrate.

  • Inhibition Assay:

    • In a suitable buffer system, combine the purified enzyme with varying concentrations of this compound.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme-inhibitor mixture for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound.

G cluster_0 This compound Action 7-HT This compound FungalCell Fungal Cell 7-HT->FungalCell Enters Cell Metalloenzyme Dinuclear Metalloenzyme (e.g., Phosphatase, Oxygenase) 7-HT->Metalloenzyme Binds to active site metals EssentialProcess Essential Cellular Process (e.g., Metabolism, DNA replication) Metalloenzyme->EssentialProcess Catalyzes Inhibition Inhibition Inhibition->EssentialProcess Blocks G Start Start: Isolate Fungal Strains Pathogenic Pathogenic Fungi (e.g., A. fumigatus, C. albicans) Start->Pathogenic Commensal Commensal Fungi (e.g., S. cerevisiae, S. boulardii) Start->Commensal Cytotoxicity_Assay Cytotoxicity Assay (e.g., on human cell lines) Start->Cytotoxicity_Assay MIC_Assay Broth Microdilution MIC Assay with this compound Pathogenic->MIC_Assay Commensal->MIC_Assay Mechanism_Study Mechanism of Action Studies (e.g., Metalloenzyme Inhibition, Transcriptomics) MIC_Assay->Mechanism_Study Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Selective vs. Broad-Spectrum Effect Data_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for 7-Hydroxytropolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 7-Hydroxytropolone is a critical component of laboratory safety and environmental responsibility. As a compound used in research and development, understanding its properties and handling its waste according to established protocols is essential for protecting personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions:

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for Tropolone, a closely related compound, indicates that it can cause severe skin burns and eye damage.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[1] If there is a risk of inhalation, respiratory protection may be necessary.

  • In Case of Exposure:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[1]

    • Ingestion: Rinse the mouth but do not induce vomiting.[1] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and call a physician.[1]

Waste Characterization and Regulatory Compliance

This compound waste must be treated as hazardous waste . This classification is based on its potential to cause skin and eye damage and its aquatic toxicity.[1][2] All disposal activities must comply with federal, state, and local regulations. Laboratory personnel are responsible for adhering to their institution's specific chemical hygiene and waste management plans, typically overseen by an Environmental Health and Safety (EHRS) department.[3]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[4] This compound is harmful to aquatic life, and drain disposal can lead to environmental contamination.[1][2]

  • DO NOT dispose of this compound in the regular trash.[4] Chemical waste must be segregated and handled by trained professionals.

Step-by-Step Disposal Protocol

1. Waste Segregation: Proper segregation is the first step in safe disposal.

  • Keep this compound waste separate from other chemical waste streams to prevent potentially reactive mixtures.[5]

  • Store in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[3][6]

  • Incompatible materials, such as strong oxidizing agents, must be stored separately.[6][7]

  • Maintain separate containers for solid and liquid waste.[5]

2. Containerization: The choice of container is crucial for preventing leaks and reactions.

  • Use only containers that are chemically compatible with this compound. Plastic is often preferred for chemical waste.[3] The original container is a suitable option if it is in good condition.[6]

  • Ensure the container is leak-proof and has a tightly sealing cap.[5] Keep the container closed at all times, except when adding waste.[3][8]

  • Do not overfill liquid waste containers.[5]

3. Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • Identify the full chemical name: "this compound."

  • List all constituents of the waste mixture, if applicable.

  • Indicate the primary hazards (e.g., Corrosive, Environmental Hazard).

4. Waste Accumulation and Storage: Waste must be stored safely while awaiting pickup.

  • Store the sealed and labeled container in your lab's designated Satellite Accumulation Area.[6]

  • The SAA should be inspected regularly for any signs of leakage.[6]

  • Follow institutional limits on the volume of waste that can be accumulated (e.g., a maximum of 55 gallons) and the time it can be stored (e.g., up to 12 months, provided volume limits are not exceeded).[3]

5. Arranging for Disposal: Final disposal must be handled by qualified personnel.

  • Contact your institution's Environmental Health and Safety (EHRS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.[3]

  • Provide the EHRS team with accurate information about the waste container's contents.[3]

6. Decontamination and Empty Container Disposal:

  • Equipment: Thoroughly decontaminate any laboratory equipment (glassware, spatulas, etc.) that has come into contact with this compound using a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers: A container that held this compound is considered "empty" only after following specific procedures. It may require triple rinsing with a suitable solvent.[8] This rinsate must also be collected and managed as hazardous waste.[8] Once properly decontaminated and with labels removed or defaced, the container may be discarded with general waste, in accordance with institutional policy.[5][8]

Hazard Summary for Tropolone (Analogue)

This table summarizes hazard data for Tropolone, a closely related compound, which should be considered indicative for this compound in the absence of a specific SDS.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Serious Eye DamageH318Causes serious eye damage.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long-lasting effects.[1]

Experimental Workflow & Disposal Pathway Diagrams

The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.

start Waste Generation (this compound) segregate Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregate container Select Compatible, Leak-Proof Container segregate->container label Label Container ('Hazardous Waste', Chemical Name) container->label store Store in Satellite Accumulation Area (SAA) label->store pickup Request Pickup from EHS / Licensed Contractor store->pickup end Final Disposal (Handled by Professionals) pickup->end

Caption: Workflow for this compound Waste Management.

rect_node rect_node is_waste Is the material This compound waste? treat_hazardous Treat as Hazardous Waste: Follow Disposal Protocol is_waste->treat_hazardous Yes stop Not Waste: Return to Stock is_waste->stop No is_empty Is the container 'empty' per regulations? triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes treat_hazardous->is_empty collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label & dispose of container per lab policy collect_rinsate->dispose_container

Caption: Decision Pathway for Container Disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 7-Hydroxytropolone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling 7-Hydroxytropolone, a tropolone derivative, adherence to strict safety protocols is crucial to minimize exposure and prevent potential harm. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or butyl rubber gloves are generally recommended for handling chemicals; however, consult the glove manufacturer's resistance chart for specific compatibility.
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1] A lab coat is standard. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls may be necessary.
Respiratory Protection Respirator (if needed)Not typically required under normal use conditions with adequate ventilation.[1] If dust is generated, a particle filter respirator is recommended.[1][2]

Procedural Guidance for Handling and Disposal

Safe handling and disposal of this compound are critical to maintaining a safe laboratory environment and complying with regulations.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid form of this chemical.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[1][2] Avoid eating, drinking, or smoking in areas where chemicals are handled.[2]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2]

Disposal Plan:

  • Waste Containers: Dispose of this compound and any contaminated materials in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area handle_chemical Handle this compound (Minimize Dust) prepare_work_area->handle_chemical decontaminate_area Decontaminate Work Area and Equipment handle_chemical->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe dispose_waste Dispose of Waste (Chemical and Contaminated PPE) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End: Procedure Complete wash_hands->end

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.